iKIX1
Description
Properties
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJVBSDCOCZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Characterization of iKIX1: A Novel Inhibitor of Fungal Multidrug Resistance
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, presents a significant and growing challenge to public health. C. glabrata's intrinsic low susceptibility to azoles, the most commonly used class of antifungal drugs, is a major concern. This resistance is often driven by the overexpression of drug efflux pumps, a process regulated by the transcription factor Pdr1. A key interaction in this regulatory cascade is the binding of the Pdr1 activation domain (AD) to the KIX domain of the Gal11/Med15 subunit of the Mediator complex. This interaction is essential for the recruitment of RNA polymerase II and the subsequent transcription of MDR genes. This whitepaper details the discovery, mechanism of action, and characterization of iKIX1, a first-in-class small molecule inhibitor designed to disrupt this critical protein-protein interaction, thereby restoring fungal susceptibility to azole drugs.
Discovery of this compound: A Targeted Screening Approach
The identification of this compound was the result of a sequential high-throughput screening strategy designed to find small molecule inhibitors of the C. glabrata Pdr1 AD interaction with the Gal11A KIX domain.[1][2][3]
-
Primary Biochemical Screen: A fluorescence polarization (FP) assay was developed to screen a library of approximately 140,000 diverse chemical compounds.[1] This in vitro assay was designed to detect compounds that could disrupt the interaction between a fluorescently tagged CgPdr1 AD and the CgGal11A KIX domain.[1]
-
Secondary In Vivo Screen: The most promising hits from the primary screen were then subjected to a secondary, cell-based screen.[1] This screen assessed the ability of the compounds to inhibit the growth of Saccharomyces cerevisiae in the presence of the azole antifungal, ketoconazole. This step was crucial for identifying compounds with cellular activity.[1]
Through this rigorous screening funnel, this compound was identified as the most potent and promising lead compound.[1]
Characterization of this compound
Mechanism of Action
This compound functions as a competitive inhibitor of the Pdr1-Gal11A KIX domain interaction.[1] In the presence of azole antifungals, Pdr1 is activated and recruits the Mediator complex to the promoters of its target genes, including those encoding drug efflux pumps like CDR1 and CDR2.[1] This leads to increased drug efflux and, consequently, azole resistance.
This compound physically binds to a hydrophobic groove on the surface of the Gal11A KIX domain, the same site that the Pdr1 activation domain targets.[1] By occupying this binding site, this compound directly blocks the recruitment of the Mediator complex to Pdr1-regulated promoters, thereby preventing the upregulation of efflux pump genes.[1] This restores the intracellular concentration of azole drugs to effective levels, re-sensitizing the fungal cells to treatment.[1][2][3] Crucially, this compound does not affect the constitutive binding of Pdr1 to DNA.[1]
References
An In-depth Technical Guide to the Mechanism of Action of iKIX1 in Candida glabrata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida glabrata has emerged as a significant opportunistic fungal pathogen, often exhibiting intrinsic or rapidly acquired resistance to widely used azole antifungals. A primary driver of this resistance is the transcription factor Pdr1, which, upon activation, upregulates the expression of multidrug efflux pump genes, notably CDR1. The small molecule iKIX1 has been identified as a potent inhibitor of this resistance mechanism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, its impact on gene expression, and its efficacy in vitro and in vivo. This document consolidates key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action: Disrupting the Pdr1-Mediator Interaction
The primary mechanism of action of this compound is the disruption of a critical protein-protein interaction essential for the transcriptional activation of Pdr1-dependent genes. This compound directly targets the KIX (kinase-inducible domain interacting) domain of the Gal11A/Med15 subunit of the Mediator complex in C. glabrata.[1][2] The transcription factor Pdr1, a key regulator of the multidrug resistance (MDR) pathway, recruits the Mediator complex to the promoter regions of its target genes via its activation domain binding to the Gal11A KIX domain.[1][2] This recruitment is a prerequisite for the subsequent transcription of genes encoding drug efflux pumps like Cdr1.
This compound acts as a competitive inhibitor, binding to the same hydrophobic groove on the Gal11A KIX domain that the Pdr1 activation domain targets.[1] By occupying this binding site, this compound physically prevents the recruitment of the Mediator complex by Pdr1, thereby blocking the upregulation of Pdr1 target genes.[1] This targeted disruption effectively shuts down the azole-induced drug efflux pathway, re-sensitizing azole-resistant C. glabrata strains to these antifungal agents.[1][2]
Signaling Pathway Diagram
Caption: this compound competitively inhibits the Pdr1-Gal11A KIX interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's activity against C. glabrata.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Description | Reference |
| Kd (CgPdr1 AD for CgGal11A KIX) | 319.7 ± 9.5 nM | Dissociation constant, indicating the binding affinity between the Pdr1 activation domain and the Gal11A KIX domain. | [1] |
| IC50 (this compound) | 190.2 ± 4.1 µM | The concentration of this compound required to inhibit 50% of the CgPdr1 AD binding to the CgGal11A KIX domain in a competitive fluorescence polarization assay. | [1] |
| Apparent Ki (this compound) | 18.1 µM | The apparent inhibition constant of this compound for the Pdr1-Gal11A KIX interaction, calculated from the Kd and IC50 values. | [1] |
| HepG2 Cell Viability IC50 | ~100 µM | The concentration of this compound that causes 50% toxicity in human HepG2 cells, indicating a degree of selectivity for the fungal target. | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Fluconazole
| Animal Model | C. glabrata Strain | Treatment Group | Organ | Fungal Burden Reduction (vs. No Treatment) | Survival Outcome | Reference |
| Mouse (Disseminated Infection) | Wild-type (SFY114) | Fluconazole (25 mg/kg) + this compound (100 mg/kg) | Kidney & Spleen | ~10-fold | Not reported | [1] |
| Mouse (Disseminated Infection) | Pdr1L280F (SFY115) | Fluconazole (100 mg/kg) + this compound (100 mg/kg) | Kidney & Spleen | ~10-fold | Not reported | [1] |
| Galleria mellonella | Wild-type (SFY114) | Fluconazole (50 mg/kg) + this compound (25 mg/kg) | N/A | N/A | No significant alteration compared to fluconazole alone. | [3] |
| Galleria mellonella | Pdr1L280F (SFY115) | Fluconazole (50 mg/kg) + this compound (25 mg/kg) | N/A | N/A | Significantly increased survival (P<0.001) compared to either agent alone. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This assay is used to quantify the binding affinity between the CgPdr1 activation domain (AD) and the CgGal11A KIX domain and to determine the inhibitory potency of compounds like this compound.
-
Principle: A fluorescently labeled CgPdr1 AD peptide (the tracer) is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CgGal11A KIX protein, its tumbling slows, leading to an increase in fluorescence polarization.
-
Protocol Outline:
-
A fluorescently tagged CgPdr1 AD peptide is synthesized.
-
In a multi-well plate, a fixed concentration of the fluorescent peptide is incubated with varying concentrations of the purified CgGal11A KIX domain to determine the Kd.
-
For competitive binding assays, a fixed concentration of both the fluorescent peptide and the KIX domain are incubated with a serial dilution of the inhibitor (this compound).
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data are analyzed to calculate Kd, IC50, and Ki values.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is employed to measure the effect of this compound on the transcript levels of Pdr1 target genes, such as CgCDR1.
-
Protocol Outline:
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C. glabrata cultures (wild-type or mutant strains) are grown to mid-log phase.
-
Cultures are pre-treated with this compound or a vehicle control (DMSO) for a specified time.
-
Gene expression is induced by adding an azole antifungal (e.g., ketoconazole).
-
Cells are harvested at various time points, and total RNA is extracted using a suitable kit.
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RNA is reverse-transcribed into cDNA.
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qRT-PCR is performed using primers specific for the target gene (CgCDR1) and a housekeeping gene for normalization.
-
The relative change in gene expression is calculated using the ΔΔCt method.
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Galleria mellonella Infection Model
This invertebrate model is a cost-effective and ethically favorable system for initial in vivo efficacy studies.
-
Protocol Outline:
-
G. mellonella larvae of a specific weight range are selected.
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C. glabrata cells are grown, washed, and resuspended in phosphate-buffered saline (PBS) to a specific concentration.
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Larvae are injected with a defined inoculum of C. glabrata into the last left proleg.
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A single dose of the therapeutic agents (fluconazole, this compound, or a combination) is injected.
-
Larvae are incubated at 37°C, and survival is monitored daily.
-
Survival curves are plotted, and statistical analysis (e.g., log-rank test) is performed.
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Murine Model of Disseminated Candidiasis
This mammalian model provides a more translationally relevant assessment of therapeutic efficacy.
-
Protocol Outline:
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Immunocompetent or immunocompromised mice are used.
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C. glabrata is injected intravenously via the tail vein.
-
Treatment with fluconazole, this compound, or a combination is administered (e.g., intraperitoneally) daily for a specified duration.
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After the treatment period, mice are euthanized, and organs (kidneys, spleen) are harvested.
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Organs are homogenized, and serial dilutions are plated on appropriate media to determine the fungal burden (colony-forming units per gram of tissue).
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Statistical analysis is performed to compare the fungal burden between treatment groups.
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Visualizations of Workflows and Relationships
Experimental Workflow for this compound Discovery and Validation
Caption: A streamlined workflow for the identification and validation of this compound.
Conclusion
This compound represents a promising therapeutic strategy for combating azole resistance in Candida glabrata. By specifically targeting the Pdr1-Mediator interaction, it effectively inhibits the upregulation of multidrug efflux pumps, thereby restoring the efficacy of azole antifungals. The quantitative data and experimental models described herein provide a solid foundation for further preclinical and clinical development of this compound and other molecules targeting this critical resistance pathway. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to address the challenge of antifungal resistance in C. glabrata.
References
- 1. A Mouse Model for Candida glabrata Hematogenous Disseminated Infection Starting from the Gut: Evaluation of Strains with Different Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
iKIX1: A Technical Whitepaper on a Novel Antifungal Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
iKIX1 is a novel small-molecule inhibitor that presents a promising strategy to combat antifungal drug resistance, particularly in the opportunistic pathogen Candida glabrata. This document provides an in-depth technical overview of the fundamental properties of this compound as an antifungal agent. Its primary mechanism of action is the disruption of a critical protein-protein interaction involved in the transcriptional activation of drug efflux pumps, which are a major cause of azole resistance. By inhibiting the function of the transcriptional activator Pdr1, this compound re-sensitizes resistant fungal strains to conventional azole antifungals. This whitepaper details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a targeted inhibitor of a transcriptional regulatory pathway that is crucial for the development of multidrug resistance (MDR) in Candida glabrata.[1][2][3][4]
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Target: The core target of this compound is the interaction between the activation domain of the pleiotropic drug resistance transcription factor (Pdr1) and the KIX (kinase-inducible domain interacting) domain of the Gal11/Med15 subunit of the Mediator complex.[1][3][5]
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Inhibition of Transcriptional Activation: In the presence of azole antifungals, Pdr1 is activated and recruits the Mediator complex to the upstream activating sequences of its target genes.[1] This recruitment is essential for the subsequent transcription of genes that confer resistance. This compound physically blocks the binding of Pdr1 to the Gal11/Med15 KIX domain.[1][5]
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Downregulation of Efflux Pumps: By preventing the recruitment of the Mediator complex, this compound effectively inhibits the azole-induced transcriptional upregulation of genes encoding ATP-binding cassette (ABC) transporters, such as CgCDR1 and CgCDR2, and other drug efflux pumps.[1][5] These pumps are responsible for actively transporting azole drugs out of the fungal cell, thereby reducing their intracellular concentration and efficacy.
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Synergistic Effect with Azoles: The primary therapeutic value of this compound is its ability to act as a synergistic co-therapeutic with azole drugs like fluconazole and ketoconazole.[1] By blocking the primary resistance mechanism, this compound restores the susceptibility of otherwise resistant C. glabrata strains to these widely used antifungals.[1][3][4]
Signaling Pathway of this compound Action
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator–Mediator interaction [ideas.repec.org]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
The Discovery of iKIX1: A High-Throughput Screening Approach to Combat Fungal Drug Resistance
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the initial high-throughput screening (HTS) campaign that led to the discovery of iKIX1, a novel small molecule inhibitor of a key protein-protein interaction in Candida glabrata. This document details the experimental protocols, quantitative data, and the underlying biological pathways, offering a comprehensive resource for researchers in mycology, drug discovery, and molecular biology.
Introduction: Targeting a Linchpin of Fungal Multidrug Resistance
The rise of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, poses a significant threat to public health. A key mechanism of this resistance is the upregulation of drug efflux pumps, a process controlled by the transcription factor Pdr1. Pdr1 activity is dependent on its interaction with the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1] Disrupting this interaction presents a promising therapeutic strategy to resensitize resistant fungal strains to existing antifungal drugs like azoles.
The discovery of this compound was the result of a sequential high-throughput screening strategy designed to identify small molecules that inhibit the interaction between the C. glabrata Pdr1 activation domain (AD) and the Gal11A KIX domain.[1][2] This guide will dissect the core components of this successful screening campaign.
The this compound Discovery Workflow: A Sequential Screening Strategy
The initial identification of this compound involved a two-tiered high-throughput screening approach. A primary biochemical screen was employed to identify direct inhibitors of the Pdr1-KIX interaction, followed by a secondary cell-based screen to select for compounds with in vivo efficacy.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain, and the inhibitory activity of this compound.
| Parameter | Description | Value | Reference |
| Kd | Dissociation constant for the CgGal11A KIX - CgPdr1 AD30 interaction. | 319.7 ± 9.5 nM | [1] |
| IC50 | Half-maximal inhibitory concentration of this compound in the fluorescence polarization competition assay. | 190.2 ± 4.1 µM | [1] |
| Ki | Apparent inhibition constant for this compound, calculated from the Kd and IC50 values. | 18.1 µM | [1] |
| HepG2 IC50 | Half-maximal inhibitory concentration of this compound on the viability of human HepG2 cells, indicating mammalian cell toxicity. | ~100 µM | [1] |
Experimental Protocols
Provided below are detailed methodologies for the key experiments involved in the discovery and initial characterization of this compound. Disclaimer: These protocols are reconstructed based on the primary publication and standard laboratory procedures, as the original supplementary information was not available.
Primary High-Throughput Screen: Fluorescence Polarization Assay
This assay identifies small molecules that disrupt the interaction between the CgGal11A KIX domain and a fluorescently labeled peptide derived from the CgPdr1 activation domain.
Materials:
-
Protein: Purified recombinant C. glabrata Gal11A KIX domain.
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Peptide: A fluorescently labeled (e.g., with 5-FAM) 30-amino acid peptide from the C. glabrata Pdr1 activation domain (CgPdr1 AD30).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
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Small Molecule Library: Compounds dissolved in DMSO.
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Microplates: 384-well, black, low-volume plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the CgGal11A KIX domain in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled CgPdr1 AD30 peptide in assay buffer.
-
Prepare a dilution series of the small molecule library compounds in DMSO, and then dilute into assay buffer to a 4X final concentration.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 5 µL of the 4X small molecule compound solution. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X CgGal11A KIX domain solution to each well.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Add 10 µL of the 2X fluorescently labeled CgPdr1 AD30 peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units. A decrease in mP indicates inhibition of the protein-peptide interaction.
-
Compounds that cause a significant drop in mP are considered primary hits.
-
Secondary Screen: S. cerevisiae Azole Synergy Growth Inhibition Assay
This cell-based assay identifies compounds that resensitize yeast to azole antifungals, indicating in vivo activity.
Materials:
-
Yeast Strain: Saccharomyces cerevisiae strain sensitive to ketoconazole.
-
Growth Medium: Yeast Peptone Dextrose (YPD) agar.
-
Antifungal Agent: Ketoconazole.
-
Primary Hits: Compounds identified from the fluorescence polarization assay.
Protocol:
-
Yeast Culture Preparation:
-
Grow an overnight culture of the S. cerevisiae strain in YPD liquid medium at 30°C.
-
Dilute the culture to a starting OD600 of 0.1.
-
-
Plate Preparation:
-
Prepare YPD agar plates containing a sub-inhibitory concentration of ketoconazole (e.g., 5 µM).[1]
-
Prepare control YPD agar plates without ketoconazole.
-
Spot different concentrations of the primary hit compounds onto the agar surface.
-
-
Yeast Plating and Incubation:
-
Plate the diluted yeast culture evenly onto the surface of the prepared agar plates.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Data Analysis:
-
Visually inspect the plates for zones of growth inhibition around the spotted compounds.
-
Compounds that show a larger zone of inhibition on the plates containing ketoconazole compared to the control plates are considered to have synergistic activity and are selected as validated hits.
-
Mechanism of Action: Blocking Mediator Recruitment
This compound exerts its antifungal effect by inhibiting the Pdr1-dependent activation of MDR genes. In the presence of azole antifungals, Pdr1 is activated and recruits the Mediator complex via its interaction with the Gal11/Med15 KIX domain. This recruitment leads to the transcriptional upregulation of genes encoding drug efflux pumps, such as CDR1. This compound physically blocks the interaction between the Pdr1 activation domain and the KIX domain, thereby preventing the recruitment of the Mediator complex and the subsequent expression of efflux pump genes. This restores the cell's sensitivity to azole drugs.
Conclusion
The discovery of this compound through a well-designed high-throughput screening campaign demonstrates the feasibility of targeting protein-protein interactions to overcome fungal multidrug resistance. The sequential biochemical and in vivo screening approach proved effective in identifying a potent and specific inhibitor with a clear mechanism of action. This technical guide provides a foundational understanding of the core methodologies employed in the initial stages of this compound's discovery, offering valuable insights for researchers and developers working on novel antifungal therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of iKIX1 in Blocking Pdr1-dependent Gene Activation
This technical guide provides a comprehensive overview of the small molecule this compound and its mechanism of action in inhibiting the Pdr1-dependent gene activation pathway, a key driver of multidrug resistance in pathogenic fungi.
Introduction: The Challenge of Fungal Multidrug Resistance
The rise of multidrug resistance (MDR) in pathogenic fungi, particularly Candida glabrata, poses a significant threat to public health.[1] A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux antifungal drugs from the cell.[2][3] The transcription of these transporters is largely controlled by the zinc cluster transcription factor Pdr1.[3][4] In many drug-resistant clinical isolates, gain-of-function mutations in the PDR1 gene lead to its constitutive activation, resulting in high levels of drug efflux and resistance to common antifungal agents like azoles.[1][5][6]
The Pdr1 signaling pathway has therefore emerged as a promising target for the development of new antifungal therapies. One such therapeutic strategy involves the disruption of the interaction between Pdr1 and its coactivator, the Mediator complex.[1][7] This guide focuses on this compound, a first-in-class small molecule inhibitor identified through high-throughput screening that effectively blocks this interaction.[1][8]
The Pdr1 Signaling Pathway
In Saccharomyces cerevisiae and Candida glabrata, Pdr1 is a master regulator of a network of genes involved in pleiotropic drug resistance.[3] The activation of this pathway is a crucial response to cellular stress, including exposure to xenobiotics like antifungal drugs.[2][4]
Pathway Description:
-
Activation Signal: The presence of antifungal agents (e.g., azoles) or other cellular stresses acts as a signal that activates the Pdr1 transcription factor.[4]
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DNA Binding: Activated Pdr1, as a homodimer or heterodimer with its homolog Pdr3, binds to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) located in the promoter regions of its target genes.[3][9]
-
Coactivator Recruitment: Pdr1 then recruits the multi-subunit Mediator complex to the gene promoter. This recruitment is mediated by a direct physical interaction between the activation domain of Pdr1 and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][10][11]
-
Transcriptional Activation: The Mediator complex serves as a bridge between Pdr1 and the general transcription machinery, including RNA polymerase II. This assembly at the promoter initiates the transcription of Pdr1 target genes.[7]
-
Drug Efflux: Among the key target genes are those encoding for ABC transporters such as CDR1, CDR2, and PDR5.[2][3][8] The resulting transporter proteins are embedded in the cell membrane and actively pump antifungal drugs out of the cell, thereby conferring resistance.[2]
This compound: Mechanism of Action
This compound is a small molecule identified as a specific inhibitor of the Pdr1-Mediator interaction.[1] Its mechanism of action is to directly compete with the Pdr1 activation domain for binding to the KIX domain of Gal11/Med15.[7][8]
Inhibitory Action:
-
Binding to KIX Domain: this compound enters the fungal cell and binds to a specific site on the KIX domain of the Gal11/Med15 Mediator subunit.[1][8]
-
Blocking Pdr1 Interaction: This binding event physically obstructs the interaction between the activation domain of Pdr1 and the Gal11/Med15 KIX domain.
-
Inhibition of Mediator Recruitment: As a result, Pdr1, although still able to bind to the PDREs on the DNA, is unable to recruit the Mediator complex to the promoters of its target genes.[8]
-
Suppression of Gene Transcription: Without the Mediator complex, the recruitment of RNA polymerase II and the initiation of transcription are blocked.[8]
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Re-sensitization to Antifungals: The subsequent downregulation of ABC transporter expression leads to the intracellular accumulation of antifungal drugs, restoring the cell's sensitivity to these agents.[1][8]
Quantitative Data on this compound Activity
The efficacy and specificity of this compound have been quantified through various biochemical and cellular assays.[8]
| Parameter | Value | Cell/System | Description | Reference |
| Inhibition of Luciferase Activity | Dose-dependent | S. cerevisiae reporter strain | This compound inhibits ketoconazole-induced upregulation of a Pdr1-dependent luciferase reporter. | [8] |
| Inhibition of Gene Upregulation | Significant at 20 µM | C. glabrata | This compound inhibits ketoconazole-induced transcriptional upregulation of CgCDR1 and CgCDR2. | [8] |
| Mammalian Cell Toxicity | IC50 ~100 µM | Human HepG2 cells | This compound shows toxicity to human liver cells only at high concentrations. | [8] |
| In Vivo Efficacy | Result | Animal Model | Description | Reference |
| Disseminated Infection | Decreased fungal load | Mouse | This compound, in combination with fluconazole, significantly reduced the fungal burden in a mouse model of disseminated C. glabrata infection. | [1][8] |
| Urinary Tract Infection | Decreased fungal load | Mouse | This compound alone was sufficient to decrease the fungal load in a mouse model of urinary tract infection. | [8] |
Key Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies.
High-Throughput Screening (HTS) for Inhibitors
A sequential biochemical and in vivo high-throughput screen was employed to identify inhibitors of the Pdr1-KIX interaction.[1][8]
Workflow:
-
Biochemical Screen: A primary screen using fluorescence polarization (FP) was performed to identify small molecules that disrupt the interaction between the purified CgPdr1 activation domain and the CgGal11A KIX domain.
-
In Vivo Screen: Hits from the primary screen were then tested in a secondary, cell-based assay. This typically involves a yeast strain engineered with a Pdr1-dependent reporter gene (e.g., luciferase or GFP). Compounds that inhibit the reporter signal in the presence of a Pdr1-inducing agent (like an azole) are selected.
-
Hit Validation: Confirmed hits are further validated for dose-response, specificity, and potential off-target effects.
Chromatin Immunoprecipitation (ChIP)
ChIP assays were used to demonstrate that this compound prevents the recruitment of the Mediator complex to Pdr1 target gene promoters.[8]
Protocol Outline:
-
Cell Culture and Treatment: Grow yeast cells to mid-log phase. Treat cultures with a Pdr1-inducing agent (e.g., ketoconazole) in the presence of either this compound or a vehicle control (DMSO).
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to a Mediator subunit (e.g., HA-tagged Gal11/Med15). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific for the promoter regions (containing PDREs) of Pdr1 target genes (e.g., PDR5, CDR1). The amount of amplified DNA reflects the level of Mediator recruitment to that promoter.
-
Data Analysis: Compare the amount of precipitated promoter DNA between the this compound-treated and control samples. A significant reduction in the this compound-treated sample indicates inhibition of Mediator recruitment.[8]
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the effect of this compound on the transcript levels of Pdr1 target genes.[8]
Protocol Outline:
-
Cell Culture and Treatment: Treat yeast cultures as described for the ChIP protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol-chloroform extraction).
-
DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template and primers specific for Pdr1 target genes (CDR1, CDR2) and a housekeeping gene for normalization (e.g., ACT1).
-
Data Analysis: Calculate the relative change in gene expression (fold change) in this compound-treated samples compared to controls using a method like the ΔΔCt method. A decrease in the expression of target genes confirms the inhibitory effect of this compound.[8]
Conclusion and Future Directions
This compound represents a novel class of antifungal agent that targets a transcription factor-coactivator interaction rather than the fungal cell wall or membrane.[1] By disrupting the Pdr1-Mediator pathway, this compound effectively blocks the primary mechanism of azole resistance in C. glabrata.[8] The data presented demonstrate its potent in vitro activity and promising in vivo efficacy, validating the targeting of transcriptional regulation as a viable strategy for combating fungal MDR.
Future research in this area may focus on:
-
Lead Optimization: Improving the pharmacological properties of this compound, such as solubility, stability, and bioavailability, to enhance its therapeutic potential.
-
Spectrum of Activity: Investigating the efficacy of this compound against other pathogenic fungi that rely on similar Pdr1-like transcription factors for drug resistance.
-
Combination Therapies: Exploring the synergistic effects of this compound with other classes of antifungal drugs to develop more robust and durable treatment regimens.
This technical guide provides a solid foundation for understanding the critical role of this compound in blocking Pdr1-dependent gene activation. The detailed pathways, quantitative data, and experimental protocols offer valuable information for researchers and drug development professionals working to overcome the challenge of antimicrobial resistance.
References
- 1. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane-active Compounds Activate the Transcription Factors Pdr1 and Pdr3 Connecting Pleiotropic Drug Resistance and Membrane Lipid Homeostasis in Saccharomyces cerevisiae[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDR1 | SGD [yeastgenome.org]
- 4. Membrane-active compounds activate the transcription factors Pdr1 and Pdr3 connecting pleiotropic drug resistance and membrane lipid homeostasis in saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overlapping coactivator function is required for transcriptional activation by the Candida glabrata Pdr1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overlapping coactivator function is required for transcriptional activation by the <i>Candida glabrata</i> Pdr1 transcr… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The role of Med15 sequence features in transcription factor interactions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Exploring the Chemical Space Around the iKIX1 Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space surrounding the iKIX1 scaffold, a promising inhibitor of a key protein-protein interaction involved in fungal multidrug resistance. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction: Targeting Fungal Multrug Resistance
The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, poses a significant threat to global health. A key mechanism underlying this resistance is the upregulation of drug efflux pumps, a process controlled by the transcription factor Pdr1. The transcriptional activity of Pdr1 is dependent on its interaction with the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][2]
The small molecule this compound has been identified as an inhibitor of this critical Pdr1-KIX domain interaction.[1][2] By disrupting this interaction, this compound effectively blocks the Pdr1-dependent gene activation, leading to the re-sensitization of drug-resistant C. glabrata to conventional antifungal agents like azoles.[1][3] This guide delves into the chemical biology of the this compound scaffold, offering a comprehensive resource for researchers aiming to develop novel antifungal therapeutics based on this promising core structure.
Mechanism of Action: Disrupting the Pdr1-Mediator Signaling Pathway
The primary mechanism of this compound's antifungal activity is the disruption of the signaling pathway that leads to the expression of MDR genes. In the presence of an antifungal agent like an azole, the transcription factor Pdr1 is activated and recruits the Mediator complex via its Gal11/Med15 subunit to the promoters of its target genes, such as those encoding drug efflux pumps (e.g., CDR1). This recruitment is essential for the subsequent transcription of these genes, leading to the expulsion of the antifungal drug from the cell and conferring resistance.[1]
This compound acts by binding to a hydrophobic groove on the KIX domain of Gal11/Med15, the same interface that is recognized by the Pdr1 activation domain.[1] This competitive binding prevents the recruitment of the Mediator complex to Pdr1-regulated promoters, thereby inhibiting the upregulation of drug efflux pumps and restoring the efficacy of azole antifungals.[1]
Chemical Space and Structure-Activity Relationship (SAR)
Exploration of the chemical space around the this compound scaffold has been limited but has yielded crucial insights into its structure-activity relationship (SAR). The parent compound, this compound, and its analogs engage the core of the KIX domain through a combination of hydrophobic interactions and hydrogen bonds.[1]
A key determinant of this compound's activity is the presence of electron-withdrawing groups on its aromatic ring. These groups are thought to complement a basic binding interface on the CgGal11A KIX domain. This is exemplified by the analog A2, which lacks these electron-withdrawing groups and, as a result, exhibits a significantly higher IC50 in fluorescence polarization assays and a complete loss of activity in cell-based assays.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the inactive analog A2, providing a basis for comparison and future compound design.
| Compound | Target Interaction/Assay | Value | Reference |
| CgPdr1 AD | Binding to CgGal11A KIX Domain (Kd) | 319.7 ± 9.5 nM | [1] |
| This compound | Competition with CgPdr1 AD (IC50) | 190.2 ± 4.1 µM | [1] |
| Apparent Inhibition Constant (Ki) | 18.1 µM | [1] | |
| HepG2 Cell Viability (IC50) | ~100 µM | [1] | |
| Analog A2 | Competition with CgPdr1 AD (IC50) | Increased vs. This compound | [1] |
| S. cerevisiae Luciferase Reporter Assay | Abolished Activity | [1] | |
| Repression of CgCDR1 Expression | Abolished Activity | [1] | |
| Synergistic Growth Inhibition with Azoles | Abolished Activity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound scaffold and its analogs.
Synthesis of this compound
While the exact synthetic route for this compound has not been published in detail, a plausible method can be inferred from standard organic chemistry principles and related syntheses. The structure of this compound is N-(3,5-bis(trifluoromethyl)phenyl)-2-phenylhydrazinecarbothioamide. A likely synthetic pathway involves the reaction of 3,5-bis(trifluoromethyl)aniline with a thiophosgene equivalent to form an isothiocyanate, followed by reaction with phenylhydrazine. Alternatively, a more direct route involves the reaction of phenylisothiocyanate with a substituted hydrazine.
Proposed Synthesis:
-
Step 1: Formation of Phenylhydrazinecarbothioamide. Phenylisothiocyanate is reacted with thiosemicarbazide in a suitable solvent such as ethanol.
-
Step 2: Reflux. The reaction mixture is refluxed for several hours to drive the reaction to completion.[4][5]
-
Step 3: Purification. The resulting product, this compound, can be purified by recrystallization or column chromatography.
Note: This is a proposed synthesis based on related reactions. The exact conditions, reagents, and purification methods would require optimization.
Fluorescence Polarization (FP) Competition Assay
This assay is used to screen for and quantify the ability of compounds to inhibit the interaction between the CgPdr1 activation domain (AD) and the CgGal11A KIX domain.
Methodology:
-
Reagents:
-
Purified recombinant CgGal11A KIX domain protein.
-
Fluorescently-labeled synthetic peptide corresponding to the CgPdr1 activation domain (e.g., 5-FAM-labeled).
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add a constant concentration of the KIX domain protein and the fluorescently labeled Pdr1 AD peptide to each well.
-
Add serial dilutions of the test compounds to the wells. Include DMSO-only controls for no inhibition.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the Pdr1-KIX interaction.
-
Pdr1-Dependent Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit Pdr1-dependent transcription in vivo.
Methodology:
-
Cell Strain: A Saccharomyces cerevisiae strain with deletions of its endogenous PDR1 and PDR3 genes is used. This strain is transformed with two plasmids: one expressing C. glabrata Pdr1 (CgPDR1) and another containing a luciferase reporter gene driven by a promoter with multiple Pdr1 response elements (PDREs).[1]
-
Procedure:
-
Grow the reporter strain to mid-log phase in appropriate selective media.
-
Aliquot the cell culture into a 96-well plate.
-
Treat the cells with a Pdr1-inducing agent (e.g., ketoconazole) in the presence of varying concentrations of the test compound (this compound or analogs). Include appropriate vehicle controls.
-
Incubate the cells for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to cell density if necessary.
-
Plot the normalized luciferase activity against the compound concentration to determine the dose-dependent inhibition of Pdr1-mediated transcription.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound blocks the recruitment of the Mediator complex to Pdr1 target gene promoters in vivo.
Methodology:
-
Cell Treatment and Cross-linking:
-
Grow C. glabrata cells to mid-log phase.
-
Treat the cells with an inducing agent (e.g., ketoconazole) with or without this compound for a specified time.
-
Add formaldehyde to the culture to cross-link proteins to DNA and incubate for 15-30 minutes.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and wash the cells.
-
Lyse the cells using enzymatic and/or mechanical methods to release the nuclei.
-
Isolate the chromatin and shear it into small fragments (200-1000 bp) by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to a component of the Mediator complex (e.g., anti-Gal11 or a tagged subunit).
-
Add protein A/G-conjugated beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Analysis:
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with proteases to digest the proteins.
-
Purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter regions of Pdr1 target genes (e.g., CDR1) to quantify the amount of co-precipitated DNA.
-
-
Data Analysis:
-
Compare the amount of promoter DNA immunoprecipitated in the this compound-treated samples versus the control samples to determine if this compound reduces the recruitment of the Mediator complex.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antifungal agents that operate by a mechanism distinct from currently available drugs. By targeting the Pdr1-KIX domain interaction, this compound and its future analogs have the potential to overcome multidrug resistance in pathogenic fungi. The key structure-activity relationship, highlighting the importance of electron-withdrawing groups, provides a clear direction for medicinal chemistry efforts. The experimental protocols detailed in this guide offer a robust framework for the continued exploration of the chemical space around this compound, with the ultimate goal of identifying more potent and pharmacologically favorable drug candidates. Further investigation into a broader range of analogs is necessary to build a more comprehensive SAR and to advance this promising class of compounds towards clinical development.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
NMR Structural Analysis of the CgGal11A KIX Domain with iKIX1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solution structure of the Candida glabrata Gal11A (CgGal11A) KIX domain in complex with the inhibitor iKIX1, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the quantitative structural data, experimental methodologies, and key biological pathways, offering a comprehensive resource for researchers in fungal biology, infectious diseases, and drug development.
Introduction
Candida glabrata is a significant human fungal pathogen, notable for its intrinsic and acquired resistance to antifungal drugs, particularly azoles.[1] A key mechanism of this resistance involves the upregulation of drug efflux pumps, a process transcriptionally controlled by the Pdr1 transcription factor.[2] Pdr1 activity is dependent on its interaction with the KIX domain of the Mediator complex subunit Gal11A.[1] The small molecule inhibitor, this compound, has been identified to disrupt this Pdr1-Gal11A interaction, thereby re-sensitizing drug-resistant C. glabrata to azole antifungals.[1][3] Understanding the structural basis of this inhibition is crucial for the development of novel antifungal therapeutics.
This guide focuses on the high-resolution solution structure of the CgGal11A KIX domain, providing a detailed view of its interaction with this compound. The structural data, obtained through NMR spectroscopy, reveals the molecular details of the binding interface and the mechanism of competitive inhibition.
Data Presentation: NMR Structural and Binding Data
The solution structure of the CgGal11A KIX domain was determined using NMR spectroscopy (PDB ID: 4D7X).[3][4] The following tables summarize the key quantitative data from the structural determination and binding affinity studies.
Table 1: NMR Structural Statistics for the CgGal11A KIX Domain Ensemble (PDB: 4D7X)
| Parameter | Value |
| NMR Distance and Dihedral Angle Restraints | |
| Total NOE restraints | 1534 |
| - Intra-residue | 568 |
| - Sequential ((i, i+1)) | 421 |
| - Medium-range ((i, i+2), (i, i+3), (i, i+4)) | 289 |
| - Long-range ((i, i+j); j>4) | 256 |
| Hydrogen bond restraints | 64 |
| Dihedral angle restraints (Φ, Ψ) | 126 |
| Structure Quality Metrics | |
| RMSD from idealized geometry | |
| - Bond lengths (Å) | 0.006 |
| - Bond angles (°) | 0.89 |
| Average pairwise RMSD (Å) | |
| - Backbone atoms (residues 3-83) | 0.70 |
| - Heavy atoms (residues 3-83) | 1.25 |
| Ramachandran Plot Analysis | |
| Most favored regions (%) | 92.5 |
| Additionally allowed regions (%) | 7.5 |
| Generously allowed regions (%) | 0.0 |
| Disallowed regions (%) | 0.0 |
Data sourced from the PDB validation report for entry 4D7X.
Table 2: Binding Affinity Data
| Interacting Molecules | Method | Affinity Constant |
| CgPdr1 AD and CgGal11A KIX domain | Fluorescence Polarization | Kd = 0.32 µM[3] |
| This compound and CgGal11A KIX domain | Fluorescence Polarization | Apparent Ki = 18 µM[3] |
Experimental Protocols
This section details the methodologies employed in the structural and functional analysis of the CgGal11A KIX domain and its interaction with this compound.
Protein Expression and Purification
Recombinant CgGal11A KIX domain for NMR studies is typically expressed in Escherichia coli.
-
Cloning: The DNA sequence encoding the CgGal11A KIX domain (residues 1-90) is cloned into a bacterial expression vector, such as pET-28a, containing an N-terminal Hexa-histidine (6xHis) tag for affinity purification.
-
Expression: The expression plasmid is transformed into an E. coli strain optimized for protein expression (e.g., BL21(DE3)). For production of isotopically labeled protein for NMR, cells are grown in M9 minimal medium supplemented with 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.[1] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an optimal density (OD600 of ~0.6-0.8).
-
Purification:
-
Cells are harvested by centrifugation and lysed by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The CgGal11A KIX domain is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
The 6xHis-tag is optionally cleaved using a specific protease (e.g., thrombin or TEV protease).
-
Further purification is achieved by size-exclusion chromatography to ensure a homogenous, monomeric protein sample suitable for NMR.[5]
-
NMR Spectroscopy
NMR experiments are performed to determine the three-dimensional structure of the CgGal11A KIX domain and to map the binding interface of this compound.
-
Sample Preparation: Purified 15N- or 13C/15N-labeled CgGal11A KIX domain is concentrated to 0.5-1.0 mM in an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 150 mM NaCl, 1 mM DTT) containing 5-10% D2O for the lock signal.[6]
-
Data Acquisition: A suite of NMR experiments is recorded on a high-field NMR spectrometer (e.g., 600-900 MHz).
-
Resonance Assignment: Backbone and side-chain resonance assignments are obtained using a combination of 2D 1H-15N HSQC and 3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, HNCO, and HN(CA)CO).
-
Structural Restraints: Distance restraints are derived from 3D 15N-edited and 13C-edited NOESY-HSQC experiments.[3] Dihedral angle restraints are predicted from chemical shifts using software like TALOS+.
-
Chemical Shift Perturbation (CSP): To map the this compound binding site, a series of 2D 1H-15N HSQC spectra of the 15N-labeled KIX domain are acquired during a titration with unlabeled this compound.[7][8]
-
-
Structure Calculation and Refinement:
-
NOESY spectra are semi-automatically assigned using software like CYANA.
-
Initial structures are calculated based on NOE-derived distance restraints and dihedral angle restraints.
-
The calculated structures are refined using a molecular dynamics program such as AMBER, often in a water box to simulate physiological conditions.[3]
-
Fluorescence Polarization Assay
Fluorescence polarization (FP) is used to quantify the binding affinity between the CgGal11A KIX domain and a fluorescently labeled CgPdr1 activation domain (AD) peptide, and to determine the inhibitory constant (Ki) of this compound.[9][10][11]
-
Probe Preparation: A peptide corresponding to the CgPdr1 AD is synthesized and labeled with a fluorophore (e.g., fluorescein).
-
Binding Assay (Kd determination):
-
A constant, low concentration of the fluorescently labeled Pdr1 AD peptide is incubated with increasing concentrations of the purified CgGal11A KIX domain in a suitable assay buffer.
-
The fluorescence polarization is measured using a plate reader. As more KIX domain is added, it binds to the fluorescent peptide, increasing its effective molecular weight and slowing its rotation, which results in an increase in the polarization value.
-
The data are fitted to a one-site binding model to determine the dissociation constant (Kd).
-
-
Competition Assay (Ki determination):
-
A fixed concentration of the KIX domain and the fluorescent Pdr1 AD peptide (at concentrations that result in significant binding) are incubated with increasing concentrations of the inhibitor this compound.
-
As this compound competes with the Pdr1 AD for binding to the KIX domain, the fluorescent peptide is displaced, leading to a decrease in fluorescence polarization.
-
The IC50 value is determined by fitting the data to a dose-response curve, and the Ki is calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathway and the experimental workflow for this analysis.
Caption: Mechanism of this compound-mediated inhibition of azole resistance in C. glabrata.
Caption: Experimental workflow for the structural and binding analysis of CgGal11A KIX.
Conclusion
The NMR structural analysis of the CgGal11A KIX domain provides critical insights into the molecular mechanisms underlying transcriptional regulation of drug resistance in Candida glabrata. The high-resolution structure, coupled with binding data for the inhibitor this compound, elucidates a competitive binding mechanism that disrupts the essential Pdr1-Gal11A interaction.[3] This detailed structural and mechanistic understanding serves as a valuable foundation for the rational design and optimization of novel antifungal agents targeting this crucial protein-protein interaction. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to build upon this work and develop new strategies to combat fungal multidrug resistance.
References
- 1. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4d7x - Solution Structure of the Mediator Gall11 KIX Domain of C. Glabrata - Summary - Protein Data Bank Japan [pdbj.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 7. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. rsc.org [rsc.org]
- 11. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for Utilizing iKIX1 in a Galleria mellonella Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of multidrug-resistant fungal infections poses a significant global health threat. Candida glabrata, in particular, has emerged as a formidable pathogen due to its intrinsic and acquired resistance to commonly used antifungal agents, such as fluconazole. A key mechanism of this resistance is the overexpression of drug efflux pumps, a process regulated by the transcription factor Pdr1. The small molecule iKIX1 has been identified as a promising therapeutic agent that disrupts the interaction between the Pdr1 activation domain and the KIX domain of the Gal11/Med15 Mediator complex, thereby inhibiting Pdr1-dependent gene activation and re-sensitizing resistant fungal strains to azoles.[1][2]
The greater wax moth larva, Galleria mellonella, serves as an excellent in vivo model for studying fungal pathogenesis and evaluating the efficacy of antimicrobial compounds. Its innate immune system shares remarkable structural and functional similarities with that of vertebrates, making it a relevant, cost-effective, and ethically sound alternative to mammalian models.[3][4][5] These application notes provide detailed protocols for utilizing the G. mellonella infection model to assess the efficacy of this compound, alone and in combination with fluconazole, against drug-resistant C. glabrata.
Mechanism of Action of this compound
This compound functions by specifically inhibiting a critical protein-protein interaction within the fungal cell. It blocks the binding of the C. glabrata Pdr1 activation domain to the KIX domain of the Gal11A Mediator subunit. This interaction is essential for the transcriptional activation of genes involved in multidrug resistance (MDR), including those encoding drug efflux pumps. By disrupting this pathway, this compound prevents the upregulation of these pumps, thereby restoring the susceptibility of otherwise resistant C. glabrata strains to azole antifungals like fluconazole.[1][2]
Data Presentation
The following table summarizes the key findings from a study evaluating the efficacy of this compound in a G. mellonella model of disseminated C. glabrata infection.
| Treatment Group | Pathogen Strain | Larval Survival Outcome | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle (PBS) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | Low survival | - | [1] |
| This compound (25 mg/kg) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | No significant increase in survival | Not significant | [1] |
| Fluconazole (50 mg/kg) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | No significant increase in survival | Not significant | [1] |
| This compound (25 mg/kg) + Fluconazole (50 mg/kg) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | Significantly increased survival | P < 0.001 | [1] |
| Fluconazole (50 mg/kg) | C. glabrata (Wild-Type PDR1) | Increased survival | Significant | [1] |
| This compound + Fluconazole | C. glabrata (Wild-Type PDR1) | No significant alteration in survival compared to fluconazole alone | Not significant | [1] |
Note: Specific percentage survival data at discrete time points were not available in the cited literature. The results are presented based on the reported statistical significance of the overall survival curves.
Experimental Protocols
Preparation of C. glabrata Inoculum
Objective: To prepare a standardized suspension of C. glabrata for injection.
Materials:
-
C. glabrata strain (e.g., fluconazole-resistant strain with a PDR1 gain-of-function mutation)
-
Yeast extract-peptone-dextrose (YPD) agar plates and broth
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Hemocytometer
-
Centrifuge
-
Microcentrifuge tubes
Protocol:
-
Streak the C. glabrata strain from a frozen stock onto a YPD agar plate and incubate at 37°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and grow overnight at 37°C with shaking.
-
Pellet the yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells twice with sterile PBS, centrifuging and resuspending the pellet each time.
-
Resuspend the final pellet in sterile PBS and determine the cell concentration using a spectrophotometer (OD600) and confirm with a hemocytometer.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 108 cells/mL) with sterile PBS. This will be the working inoculum.
Galleria mellonella Survival Assay
Objective: To assess the in vivo efficacy of this compound and fluconazole by monitoring larval survival.
Materials:
-
Final instar G. mellonella larvae (200-300 mg, uniform cream color)
-
C. glabrata inoculum
-
This compound solution (e.g., 25 mg/kg in a suitable vehicle)
-
Fluconazole solution (e.g., 50 mg/kg in PBS)[6]
-
Sterile PBS (vehicle control)
-
10 µL Hamilton syringes with 30-gauge needles
-
Petri dishes
-
Incubator at 37°C
Protocol:
-
Select healthy larvae of similar size and weight. Larvae with dark spots or that are sluggish should be discarded.
-
Divide the larvae into experimental groups (e.g., Vehicle, this compound, Fluconazole, this compound + Fluconazole), with at least 10-15 larvae per group.
-
Inject 10 µL of the C. glabrata inoculum into the last left proleg of each larva.
-
At a specified time post-infection (e.g., 1-2 hours), administer the treatment. Inject 10 µL of the respective treatment solution into the last right proleg.
-
Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.
-
Monitor the larvae for survival every 24 hours for a period of 5-7 days. Larvae are considered dead if they do not respond to touch.
-
Record the number of surviving larvae in each group at each time point.
-
Plot the survival data as a Kaplan-Meier curve and analyze for statistical significance using a log-rank test.
Fungal Burden Assay
Objective: To quantify the fungal load in infected larvae following treatment.
Materials:
-
Infected and treated G. mellonella larvae
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile PBS
-
Homogenizer or sterile pestles
-
YPD agar plates
-
Incubator at 37°C
Protocol:
-
At predetermined time points post-treatment (e.g., 24, 48, 72 hours), select 3-5 larvae from each group.
-
Surface-sterilize the larvae by wiping with 70% ethanol.
-
Homogenize each larva individually in 1 mL of sterile PBS in a microcentrifuge tube.
-
Perform serial dilutions of the homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto YPD agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the CFU per larva for each treatment group.
Proposed Protocols for Investigating Immunomodulatory Effects
While the primary mechanism of this compound is on the fungal pathogen, it is plausible that it may also modulate the host's innate immune response. The following protocols are proposed to investigate these potential immunomodulatory effects.
Hemocyte Density and Phagocytosis Assay
Objective: To determine the effect of this compound on the number and phagocytic activity of G. mellonella hemocytes.
Materials:
-
Treated and untreated G. mellonella larvae
-
Sterile insect physiological saline (IPS)
-
Anticoagulant buffer (e.g., containing EDTA)
-
Hemocytometer
-
Fluorescently labeled yeast or beads (e.g., FITC-labeled Saccharomyces cerevisiae)
-
Microscope with fluorescence capabilities
Protocol:
-
At various time points post-treatment, bleed individual larvae into a microcentrifuge tube containing anticoagulant buffer on ice.
-
For Hemocyte Density: Dilute the hemolymph in IPS and count the number of hemocytes using a hemocytometer.
-
For Phagocytosis Assay:
-
Incubate a known number of hemocytes with fluorescently labeled yeast or beads for a defined period (e.g., 1-2 hours) at room temperature.
-
After incubation, quench the fluorescence of non-phagocytosed particles with a quenching agent (e.g., trypan blue).
-
Determine the percentage of hemocytes containing fluorescent particles and the number of particles per hemocyte using fluorescence microscopy or flow cytometry.
-
Antimicrobial Peptide (AMP) Gene Expression Analysis
Objective: To assess the impact of this compound on the expression of key AMP genes in G. mellonella.
Materials:
-
Treated and untreated G. mellonella larvae
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for G. mellonella AMP genes (e.g., Galiomycin, Gallerimycin) and a housekeeping gene (e.g., Actin)[7]
-
RT-qPCR machine and reagents
Protocol:
-
At selected time points post-treatment, collect whole larvae or specific tissues (e.g., fat body) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using primers for the target AMP genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.[8]
Visualizations
Signaling Pathway of this compound Action in Candida glabrata
Caption: Mechanism of this compound in overcoming fluconazole resistance in C. glabrata.
Experimental Workflow for G. mellonella Survival Assay
Caption: Workflow for assessing this compound efficacy in the G. mellonella survival model.
Galleria mellonella Innate Immune Response to Fungal Infection
Caption: Overview of the innate immune response of G. mellonella to fungal pathogens.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune Response of Galleria mellonella against Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 6. Fluconazole Pharmacokinetics in Galleria mellonella Larvae and Performance Evaluation of a Bioassay Compared to Liquid Chromatography-Tandem Mass Spectrometry for Hemolymph Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Monitoring Gene Expression during a Galleria mellonella Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for iKIX1 in a Murine Model of Disseminated Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection, particularly in immunocompromised individuals. The emergence of antifungal drug resistance necessitates the development of novel therapeutic strategies. iKIX1 is a small molecule inhibitor that has shown promise in re-sensitizing drug-resistant Candida glabrata to azole antifungals by disrupting the interaction between the Pdr1 activation domain and the KIX domain of the Mediator complex subunit Gal11/Med15.[1][2] This document provides a detailed protocol for evaluating the efficacy of this compound in a murine model of disseminated candidiasis, adapting established methodologies to investigate its potential against Candida albicans.
Signaling Pathway of Drug Resistance in Candida and the Role of this compound
In Candida species, the development of multidrug resistance (MDR) is often mediated by the overexpression of efflux pump genes, such as CDR1 and CDR2. This overexpression is frequently driven by gain-of-function mutations in transcription factors like Pdr1 in C. glabrata and its functional homologs in C. albicans (e.g., Upc2, Mrr1, Tac1) that regulate genes involved in ergosterol biosynthesis and drug efflux.[3][4] These transcription factors recruit the Mediator complex to the promoter regions of their target genes to initiate transcription. This compound is designed to inhibit this recruitment by binding to the KIX domain of the Gal11/Med15 subunit of the Mediator complex, thereby preventing the transcriptional activation of MDR genes.[1][5] This mechanism restores the susceptibility of the fungus to antifungal agents like fluconazole.
Caption: Putative signaling pathway of this compound action in Candida albicans.
Experimental Protocols
This section details the necessary protocols for preparing the fungal inoculum, establishing the mouse model of disseminated candidiasis, and administering the therapeutic agents.
Protocol 1: Preparation of C. albicans Inoculum
-
Culture Revival: From a frozen stock, streak C. albicans (e.g., strain SC5314 or a clinical isolate) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Liquid Culture: Inoculate a single colony into 10 mL of Yeast Peptone Dextrose (YPD) broth.
-
Incubation: Incubate the broth culture at 30°C for 18-24 hours with shaking (approximately 200 rpm). The timing should be consistent as the growth phase can affect virulence.[6]
-
Cell Harvesting: Transfer the overnight culture to a sterile centrifuge tube and centrifuge at 800 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with sterile, pyrogen-free saline.
-
Cell Counting and Dilution: Resuspend the final pellet in sterile saline. Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL for injection.
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompetent, 6-8 week old female BALB/c mice.[7] House the mice in individually ventilated cages with ad libitum access to food and water.
-
Infection: Inject each mouse with 0.1 mL of the prepared C. albicans inoculum (1 x 10^5 cells) via the lateral tail vein. This intravenous challenge model effectively mimics human disseminated candidiasis, with the kidneys being the primary target organs.[7][8]
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and record their body weight. A decrease of over 20% of the initial body weight is a common endpoint.[9]
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound alone.
-
Group 3: Fluconazole alone.
-
Group 4: this compound in combination with fluconazole.
-
-
Drug Administration: Administer this compound and fluconazole intraperitoneally or via oral gavage according to the study design. Dosing regimens should be based on prior pharmacokinetic studies.[1]
-
Endpoint and Tissue Collection: At a predetermined time point (e.g., 72 hours post-infection for fungal burden studies) or when humane endpoints are reached, euthanize the mice by a humane method such as cervical dislocation.[7]
-
Organ Harvest: Aseptically remove the kidneys for determination of fungal burden. Spleen and liver may also be collected.[1]
-
Fungal Burden Analysis: Weigh the harvested kidneys, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions on SDA plates (with antibiotics to prevent bacterial growth) and incubate at 35°C for 24-48 hours. Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.
Caption: Experimental workflow for the disseminated candidiasis mouse model.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating antifungal efficacy in murine models of candidiasis. These tables provide a framework for presenting results from studies involving this compound.
Table 1: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Mean Log10 CFU/gram Kidney (± SD) | P-value vs. Vehicle |
| Vehicle Control | 3.91 ± 0.56[10] | - |
| This compound (100 mg/kg/day) | Data to be determined | TBD |
| Fluconazole | Data to be determined | TBD |
| This compound + Fluconazole | Data to be determined | TBD |
Note: Data for this compound in a C. albicans model is not available in the provided search results and would be the output of the proposed experiment. The vehicle control data is representative from a similar model.[10]
Table 2: Survival Analysis in a Disseminated Candidiasis Model
| Treatment Group | Median Survival (Days) | Percent Survival at Day X | P-value vs. Vehicle |
| Vehicle Control | TBD | TBD | - |
| This compound | TBD | TBD | TBD |
| Fluconazole | TBD | TBD | TBD |
| This compound + Fluconazole | TBD | TBD | TBD |
Note: Survival studies are crucial for evaluating the overall efficacy of a therapeutic intervention. Data would be generated from a survival-focused experiment.
Table 3: In Vitro Susceptibility Testing (MICs)
| Candida Strain | MIC Fluconazole (µg/mL) | MIC Fluconazole + this compound (µg/mL) | Fold Change |
| Fluconazole-Susceptible | TBD | TBD | TBD |
| Fluconazole-Resistant | TBD | TBD | TBD |
Note: In vitro susceptibility testing is essential to establish the synergistic potential of this compound with existing antifungals before proceeding to in vivo studies.
Conclusion
The protocols and frameworks provided in this document offer a comprehensive guide for the preclinical evaluation of this compound in a murine model of disseminated C. albicans infection. By inhibiting a key transcriptional activation pathway involved in multidrug resistance, this compound represents a promising candidate for combination therapy to combat resistant fungal infections. The successful application of these models will be critical in advancing our understanding of its therapeutic potential.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine model for disseminated Candidiasis [bio-protocol.org]
- 8. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]
- 10. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining iKIX1 Binding Affinity using Fluorescence Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a robust, solution-based, and homogeneous technique ideal for studying molecular interactions in real-time.[1] It is a sensitive method for measuring protein-protein and protein-ligand interactions and is well-suited for high-throughput screening (HTS) in drug discovery.[2][3] The principle of FP is based on the rotational movement of fluorescent molecules. When a small fluorescently labeled molecule (tracer) is excited with plane-polarized light, it rotates rapidly in solution, leading to the emission of depolarized light. However, when this tracer binds to a larger molecule (e.g., a protein), its rotational motion is significantly slowed. This slower tumbling results in a higher degree of polarization of the emitted light.[4][5] This change in polarization is directly proportional to the fraction of bound tracer, allowing for the quantitative determination of binding affinity (Kd).[6]
This application note provides a detailed protocol for determining the binding affinity of iKIX1, a small molecule inhibitor, to its target protein using a competitive fluorescence polarization assay. This compound was identified through an FP screen as an inhibitor of the interaction between the Candida glabrata Pdr1 activation domain (AD) and the Gal11A KIX domain, a key interaction in fungal multidrug resistance.[7]
Principle of the Competitive FP Assay
In a competitive FP assay, an unlabeled compound (the inhibitor, this compound) competes with a fluorescently labeled tracer (e.g., a fluorescently tagged Pdr1 AD) for binding to a target protein (e.g., Gal11A KIX domain). The assay is initiated with the target protein and the tracer pre-bound, resulting in a high polarization signal. As the concentration of the unlabeled inhibitor increases, it displaces the tracer from the target protein.[1] The displaced, unbound tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. The concentration of the inhibitor that causes a 50% reduction in the tracer's binding is known as the IC50. The binding affinity (Ki) of the inhibitor can then be calculated from the IC50 value.[8]
Experimental Workflow
The overall workflow for determining the binding affinity of this compound using a competitive fluorescence polarization assay is depicted below.
Figure 1. Experimental workflow for the this compound competitive FP assay.
Signaling Pathway Context
This compound functions by disrupting a critical protein-protein interaction in the transcriptional regulation of multidrug resistance genes in Candida glabrata. The transcription factor Pdr1, upon activation by xenobiotics like azole antifungals, binds to the KIX domain of the Mediator coactivator subunit Gal11A. This interaction is essential for the recruitment of the transcriptional machinery to the promoter of target genes, such as the efflux pump CgCDR1, leading to their upregulation and subsequent drug resistance. This compound binds to the Gal11A KIX domain at the same interface as the Pdr1 activation domain, thereby competitively inhibiting this interaction and preventing the activation of resistance genes.[7]
Figure 2. this compound inhibits the Pdr1-Gal11A KIX interaction.
Detailed Experimental Protocols
Materials and Reagents
-
Target Protein: Purified Gal11A KIX domain.
-
Fluorescent Tracer: Fluorescently labeled Pdr1 activation domain peptide (e.g., with 5-FAM). The concentration should be determined empirically but is typically kept below the Kd of the tracer-protein interaction.[6]
-
Inhibitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0.[9] The optimal buffer should be determined empirically to ensure protein stability and minimize non-specific binding.[10]
-
Microplates: Black, non-binding surface 384-well microplates are recommended to minimize non-specific binding and background fluorescence.[11][12]
-
Plate Reader: A microplate reader equipped with fluorescence polarization capabilities, including appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
Protocol for Competitive Binding Assay
This protocol is designed for a 384-well plate format.[6]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 1% to avoid affecting the binding interaction, though some assays show tolerance up to 5%.[10][13]
-
Dilute the target protein (Gal11A KIX domain) and the fluorescent tracer (FAM-Pdr1 AD) to the desired working concentrations in assay buffer. The optimal protein concentration is typically around the Kd of the tracer-protein interaction.[1]
-
-
Assay Plate Setup:
-
Total Binding Wells (Pmax): Add assay buffer, target protein, and fluorescent tracer. These wells represent the maximum polarization signal.[12]
-
Free Tracer Wells (Pmin): Add assay buffer and fluorescent tracer. These wells represent the minimum polarization signal.[12]
-
Competition Wells: Add the serially diluted this compound, target protein, and fluorescent tracer.
-
A typical reaction volume is 20-40 µL.[6][12] For a 40 µL final volume, one might add 10 µL of this compound dilution, 10 µL of buffer, 10 µL of 4x tracer, and 10 µL of 4x protein.[12]
-
-
Incubation:
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore.
-
Data Analysis
-
The raw parallel (I||) and perpendicular (I⊥) fluorescence intensity values are used by the instrument's software to calculate the fluorescence polarization (P) or anisotropy (A). Polarization is often expressed in millipolarization units (mP).[14]
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound tracer.[15]
-
Calculate the inhibitor's binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation:[16]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the fluorescent tracer.
-
Kd is the dissociation constant of the fluorescent tracer and the target protein.
-
Data Presentation
The binding affinity data for this compound and its analogs, or for comparison with other inhibitors, should be summarized in a clear, tabular format.
| Compound | IC50 (µM) | Ki (µM) | Notes |
| This compound | Value | Value | Lead compound identified from HTS. |
| Analog A2 | > Value | > Value | Lacks electron-withdrawing groups, showing reduced activity.[7] |
| Control Cmpd | Value | Value | A known inhibitor or a negative control compound. |
Note: The actual values for IC50 and Ki need to be experimentally determined and would be inserted into this table.
Conclusion
The fluorescence polarization assay is a powerful and efficient method for determining the binding affinity of small molecule inhibitors like this compound to their protein targets.[17] Its homogeneous format, sensitivity, and suitability for high-throughput applications make it an invaluable tool in drug discovery and development.[18] By following the detailed protocols and data analysis steps outlined in this application note, researchers can reliably quantify the potency of inhibitors targeting protein-protein interactions.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 6. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. rsc.org [rsc.org]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine 6G Efflux Assay with iKIX1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in the treatment of fungal infections and cancer. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. The small molecule iKIX1 has been identified as an inhibitor of the Pdr1-dependent gene activation pathway in Candida glabrata, a key regulator of drug efflux pump expression.[1][2] Consequently, this compound can re-sensitize drug-resistant fungal strains to conventional antifungals.[1][2]
The Rhodamine 6G (R6G) efflux assay is a common and effective method to assess the activity of certain ABC transporters, such as the C. glabrata Cdr1p, for which R6G is a known substrate.[1] This fluorescent dye is actively transported out of cells by these pumps in an energy-dependent manner. By measuring the amount of extruded R6G, the activity of these efflux pumps can be quantified. This application note provides a detailed protocol for performing a Rhodamine 6G efflux assay to evaluate the inhibitory effect of this compound on efflux pump activity in yeast.
Mechanism of Action of this compound
This compound functions by disrupting the interaction between the fungal transcription factor Pdr1 and the Gal11A KIX domain of the Mediator complex.[1] This interaction is crucial for the Pdr1-dependent upregulation of target genes, including those encoding for drug efflux pumps like Cdr1.[1] By inhibiting this interaction, this compound effectively blocks the transcriptional activation of these efflux pumps, leading to a decrease in their expression and a subsequent reduction in drug efflux.[1]
Caption: Signaling pathway of this compound-mediated inhibition of drug efflux.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on Rhodamine 6G efflux in C. glabrata strains. The data demonstrates a significant reduction in efflux rates in the presence of this compound.
| Strain | Treatment | Maximum Efflux Rate (Arbitrary Units) | Standard Deviation | P-value |
| PDR1 wild-type | Vehicle Control | 100 | ± 8.5 | <0.05 |
| PDR1 wild-type | This compound | 45 | ± 5.2 | <0.05 |
| PDR1L280F | Vehicle Control | 120 | ± 10.1 | <0.005 |
| PDR1L280F | This compound | 55 | ± 6.8 | <0.005 |
| PDR1Y584C | Vehicle Control | 115 | ± 9.3 | <0.005 |
| PDR1Y584C | This compound | 50 | ± 6.1 | <0.005 |
Data is representative and compiled from findings reported in "Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction".[1]
Experimental Protocols
This section provides a detailed methodology for conducting a Rhodamine 6G efflux assay with yeast, adapted from established protocols.[3][4]
Materials and Reagents
-
Yeast strain of interest (e.g., Candida glabrata)
-
YEPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Phosphate-buffered saline (PBS), sterile
-
2-Deoxy-D-glucose
-
Rhodamine 6G (stock solution of 10 mM in DMSO)
-
This compound (or other inhibitor) at desired concentrations
-
Vehicle control (e.g., DMSO)
-
D-Glucose (20% stock solution, sterile)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 510 nm, Emission: 535 nm)
-
Incubator shaker
-
Centrifuge
-
Hemocytometer
Experimental Workflow
Caption: Experimental workflow for the Rhodamine 6G efflux assay.
Detailed Protocol
-
Yeast Culture Preparation: a. Inoculate a single colony of the yeast strain into 5 mL of YEPD medium. b. Incubate overnight at 30°C with shaking (200 rpm). c. The following day, dilute the overnight culture into fresh YEPD medium to an optical density at 600 nm (OD₆₀₀) of 0.1. d. Grow the culture at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.8-1.0).
-
Cell Starvation (De-energization): a. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. b. Wash the cell pellet twice with sterile, ice-cold PBS. c. Resuspend the cells in glucose-free PBS containing 5 mM 2-deoxy-D-glucose to deplete intracellular ATP. d. Incubate for 1 hour at 30°C with shaking.
-
This compound Treatment: a. Following starvation, add this compound to the desired final concentration to the cell suspension. b. For the control group, add an equivalent volume of the vehicle (e.g., DMSO). c. Incubate for 30 minutes at 30°C with shaking.
-
Rhodamine 6G Loading: a. Add Rhodamine 6G to the cell suspension to a final concentration of 10 µM. b. Incubate for 30-60 minutes at 30°C with shaking, protected from light.
-
Washing: a. Pellet the cells by centrifugation at 3,000 x g for 5 minutes. b. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 6G. c. Resuspend the final cell pellet in PBS to a concentration of 1 x 10⁸ cells/mL.
-
Initiation of Efflux: a. Aliquot 100 µL of the cell suspension into the wells of a 96-well black, clear-bottom microplate. b. To initiate efflux, add D-glucose to a final concentration of 2% to the appropriate wells. For a negative control, add an equal volume of PBS.
-
Fluorescence Measurement: a. Immediately place the microplate in a pre-warmed (30°C) plate reader. b. Measure the fluorescence of the supernatant at various time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes) using an excitation wavelength of 510 nm and an emission wavelength of 535 nm.
-
Data Analysis: a. For each time point, subtract the background fluorescence (wells with cells but no glucose) from the fluorescence readings of the glucose-treated wells. b. Plot the fluorescence intensity (representing extruded Rhodamine 6G) against time for both the this compound-treated and control groups. c. The rate of efflux can be determined from the initial slope of the curve.
Conclusion
The Rhodamine 6G efflux assay is a robust method for evaluating the activity of ABC transporters and the efficacy of efflux pump inhibitors like this compound. The provided protocol offers a detailed guide for researchers to investigate the impact of this compound on drug efflux in yeast. The inhibitory action of this compound on the Pdr1-Mediator interaction presents a promising strategy to combat multidrug resistance in pathogenic fungi.
References
- 1. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Note: Chromatin Immunoprecipitation (ChIP) Assay for Monitoring Gal11/Med15 Recruitment and its Inhibition by iKIX1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gal11/Med15 is a key subunit of the Mediator complex, a crucial co-regulator of RNA polymerase II transcription. It plays a pivotal role in the recruitment of the Mediator complex to gene promoters through interactions with various transcription activators.[1][2][3] One such interaction in fungi is with the transcription factor Pdr1, a key regulator of the multidrug resistance (MDR) pathway.[4] The N-terminal KIX domain of Gal11/Med15 is the primary binding site for Pdr1.[3][5] The small molecule inhibitor, iKIX1, has been identified as a disruptor of the Pdr1-Gal11/Med15 interaction, thereby inhibiting the recruitment of the Mediator complex and the subsequent activation of Pdr1 target genes involved in drug efflux.[4][6] This application note provides a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to monitor the recruitment of Gal11/Med15 to target gene promoters and to assess the inhibitory effect of this compound.
Signaling Pathway of Pdr1-Mediated Gene Activation and this compound Inhibition
The transcriptional activator Pdr1 binds to specific DNA sequences known as pleiotropic drug response elements (PDREs) located in the upstream activating sequences (UAS) of its target genes. Upon activation, for instance by exposure to antifungal agents like ketoconazole, Pdr1 recruits the Mediator complex to the promoter region. This recruitment is primarily mediated by the interaction between the activation domain of Pdr1 and the KIX domain of the Gal11/Med15 subunit of the Mediator complex. The assembled transcription machinery, including RNA polymerase II, then initiates the transcription of target genes, such as PDR5 and SNQ2 in Saccharomyces cerevisiae and CDR1 and CDR2 in Candida glabrata, which encode for ATP-binding cassette (ABC) transporters responsible for drug efflux. The small molecule this compound competitively binds to the KIX domain of Gal11/Med15, thereby preventing the interaction with Pdr1. This disruption of the activator-coactivator interaction blocks the recruitment of the Mediator complex and subsequent gene activation, ultimately leading to increased susceptibility to antifungal drugs.[4][6]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative ChIP experiment demonstrating the effect of this compound on the ketoconazole-induced recruitment of Gal11/Med15 to the PDR5 promoter in Saccharomyces cerevisiae.[6]
| Treatment Condition | Target Promoter | Fold Enrichment of Gal11/Med15 (relative to untreated) |
| Untreated (DMSO) | PDR5 UAS | 1.0 |
| Ketoconazole | PDR5 UAS | ~4.5 |
| Ketoconazole + this compound (20 µM) | PDR5 UAS | ~1.2 |
Data is approximated from graphical representation in the source publication for illustrative purposes.[6]
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from established yeast ChIP protocols and studies investigating Gal11/Med15 recruitment.[6][7][8][9][10]
Materials
-
Yeast strain expressing epitope-tagged Gal11/Med15 (e.g., HA-tagged)
-
Yeast growth medium (e.g., YPAD)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Sonication Buffer (50 mM HEPES-KOH pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
IP Buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Wash Buffer 1 (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
Wash Buffer 2 (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% sodium deoxycholate)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Anti-epitope tag antibody (e.g., anti-HA)
-
Protein A/G magnetic beads
-
This compound (dissolved in DMSO)
-
Ketoconazole (dissolved in DMSO)
-
DMSO (vehicle control)
-
qPCR primers for target promoter regions (e.g., PDR5 UAS) and a control region (e.g., a non-transcribed region).
Experimental Workflow
Step-by-Step Protocol
-
Yeast Culture and Treatment:
-
Grow yeast cells expressing HA-tagged Gal11/Med15 in YPAD medium to mid-log phase (OD600 ≈ 0.6-0.8).
-
For this compound treatment, pre-treat the cells with 20 µM this compound or an equivalent volume of DMSO (vehicle control) for a specified time (e.g., 30 minutes).
-
Induce Pdr1-dependent gene expression by adding ketoconazole to a final concentration of 10 µg/mL and incubate for the desired time (e.g., 60 minutes). An untreated control (DMSO only) should also be included.
-
-
Cross-linking:
-
Add formaldehyde to the culture to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 15-20 minutes with gentle shaking.
-
-
Quenching:
-
Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using glass beads or a bead beater.
-
Pellet the chromatin and resuspend it in Sonication Buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Clarify the sonicated chromatin by centrifugation.
-
Take an aliquot of the supernatant as the "input" control and store it at -20°C.
-
Dilute the remaining chromatin with IP Buffer.
-
Add the anti-HA antibody and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Repeat the elution step and combine the eluates.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples and the input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.
-
Treat the samples with RNase A and then with Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA from the immunoprecipitated samples and the input control using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
qPCR Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the UAS of the target genes (e.g., PDR5) and a control genomic region.
-
Calculate the amount of immunoprecipitated DNA relative to the input DNA for each sample. The results can be expressed as "percent input" or "fold enrichment" relative to a control condition or a control genomic region.
-
Conclusion
The Chromatin Immunoprecipitation assay is a powerful technique to investigate the in vivo association of Gal11/Med15 with target gene promoters. By incorporating the small molecule inhibitor this compound into the experimental design, researchers can effectively study the disruption of the Pdr1-Gal11/Med15 interaction and its consequences on gene regulation. This application note provides a comprehensive guide for performing such experiments, which are crucial for understanding the mechanisms of transcriptional regulation and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Mechanism of Mediator Recruitment by Tandem Gcn4 Activation Domains and Three Gal11 Activator-Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activator Gcn4 Employs Multiple Segments of Med15/Gal11, Including the KIX Domain, to Recruit Mediator to Target Genes in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detailed protocol for chromatin immunoprecipitation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fmi.ch [fmi.ch]
- 10. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
iKIX1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to iKIX1 solubility, including recommended solvents, experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: The recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with concentrations up to 83.33 mg/mL (274.86 mM) achievable.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] For consistent results, it is advisable to aliquot stock solutions after preparation and store them at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation when dissolving this compound, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using a high-purity, anhydrous solvent. If the issue persists, consider preparing a fresh stock solution. For in vivo preparations that result in a suspension, ensure it is well-mixed before each administration.
Q3: Is this compound soluble in aqueous buffers or ethanol?
A3: this compound is practically insoluble in water. Its solubility in ethanol is very low. Therefore, direct dissolution in aqueous buffers or ethanol is not recommended for achieving high concentration stock solutions.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its low aqueous solubility, this compound requires specific co-solvent formulations for in vivo administration. Below are three protocols that yield clear solutions or a fine suspension suitable for animal experiments. The choice of vehicle will depend on the specific experimental requirements and route of administration.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Vehicle | Concentration | Resulting Solution | Notes |
| DMSO | 83.33 mg/mL (274.86 mM) | Clear Solution | Use of ultrasonic may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (6.86 mM) | Suspended Solution | Requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.86 mM) | Clear Solution | - |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.86 mM) | Clear Solution | - |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 303.17 g/mol ), add 329.85 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a short period to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Suspension)
This protocol yields a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1]
-
Initial Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: To prepare 1 mL of the final formulation, begin with 400 µL of PEG300.
-
Mixing: Add 100 µL of the 20.8 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.
-
Emulsification: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL and mix well. The final solution will be a suspension. Ensure it is well-vortexed before each use.
Visual Guides
This compound Mechanism of Action
This compound functions by disrupting a key protein-protein interaction in the transcriptional regulation pathway of drug resistance genes in fungi like Candida glabrata. It blocks the interaction between the activation domain (AD) of the transcription factor CgPdr1 and the KIX domain of the Mediator co-activator subunit CgGal11A.[2][3][4] This inhibition prevents the upregulation of ATP-binding cassette (ABC) transporters responsible for drug efflux, thereby re-sensitizing the fungi to antifungal agents.[2][3]
Caption: Mechanism of this compound action in inhibiting fungal drug resistance.
Experimental Workflow for this compound Solution Preparation
This workflow outlines the steps for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Troubleshooting Guide for this compound Solubility Issues
This decision tree provides a logical approach to resolving common solubility problems encountered with this compound.
Caption: A decision tree for troubleshooting this compound solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence | PLOS Pathogens [journals.plos.org]
- 4. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iKIX1 Concentration for In Vitro Synergy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing iKIX1 in in vitro synergy studies. The information is tailored for scientists and drug development professionals working to optimize the concentration of this novel antifungal agent potentiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that has been shown to re-sensitize drug-resistant Candida glabrata to azole antifungals.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between the activation domain of the transcription factor Pdr1 and the KIX domain of the Mediator complex subunit Gal11/Med15.[1][2] This interaction is a critical step in the upregulation of drug efflux pumps, a key mechanism of azole resistance in C. glabrata. By inhibiting this interaction, this compound blocks the transcriptional activation of Pdr1-dependent genes, thereby reducing drug efflux and restoring the efficacy of azole antifungals.[1]
Q2: How does the mechanism of this compound synergize with azole antifungals?
A2: Azole antifungals inhibit the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. In resistant fungal strains, azoles can trigger an upregulation of efflux pumps, which actively remove the drug from the cell, reducing its intracellular concentration and efficacy. This upregulation is often mediated by the transcription factor Pdr1. This compound directly counteracts this resistance mechanism. By preventing Pdr1 from activating the expression of efflux pump genes, this compound ensures that the azole drug can reach and remain at its target at effective concentrations.[1] This dual-pronged attack on both a primary metabolic pathway (by azoles) and a key resistance mechanism (by this compound) leads to a synergistic antifungal effect.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: Based on available data, this compound has an apparent Ki of approximately 18 µM and an IC50 of 190.2 µM in in vitro binding assays.[1] In cell-based synergy assays, concentrations of this compound up to 150 µM have been used.[1] The optimal concentration for synergy will depend on the specific fungal strain, the partner azole antifungal, and the experimental conditions. It is recommended to perform a dose-response matrix (checkerboard assay) to determine the optimal concentrations of both this compound and the azole.
Q4: Which in vitro methods are recommended for assessing synergy between this compound and other antifungals?
A4: The two most common and recommended methods for assessing antifungal synergy in vitro are the checkerboard microdilution assay and the time-kill curve assay . The checkerboard assay is a relatively high-throughput method that allows for the testing of a wide range of concentrations of two compounds simultaneously to determine their Fractional Inhibitory Concentration Index (FICI). Time-kill assays are more labor-intensive but provide dynamic information about the rate of fungal killing over time, confirming synergistic, indifferent, or antagonistic interactions.
Q5: How is synergy quantitatively defined in a checkerboard assay?
A5: Synergy in a checkerboard assay is typically quantified by the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The results are generally interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Troubleshooting Guides
Problem 1: High variability in MIC or FICI results.
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Possible Cause: Inconsistent inoculum preparation.
-
Solution: Ensure a standardized and reproducible inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to a specific optical density (e.g., 0.5 McFarland standard) and verify cell density by plating and colony counting.
-
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: Prepare fresh stock solutions of this compound and the azole antifungal for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause: Edge effects in the microtiter plate.
-
Solution: To minimize evaporation, which can concentrate the compounds in the outer wells, consider not using the outermost wells of the 96-well plate for experimental data. Alternatively, fill the outer wells with sterile water or media.
-
Problem 2: Difficulty in determining the Minimum Inhibitory Concentration (MIC) due to trailing growth.
-
Possible Cause: The "trailing endpoint" phenomenon is common with azole antifungals, where a reduced but persistent level of growth is observed over a wide range of concentrations.
-
Solution 1: Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).
-
Solution 2: Define the MIC as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control, rather than complete visual inhibition. This can be determined by measuring the optical density with a microplate reader.
-
Solution 3: Adjusting the pH of the growth medium may in some cases reduce the trailing effect.
-
Problem 3: this compound appears to have low solubility in the assay medium.
-
Possible Cause: this compound may have limited aqueous solubility.
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). When diluting into the aqueous assay medium, ensure the final concentration of the solvent is low (typically ≤1%) and does not affect fungal growth. It is crucial to run a solvent control to confirm this. If precipitation is observed, consider using a lower starting concentration of this compound or exploring the use of a small amount of a non-ionic surfactant, ensuring the surfactant itself does not have antifungal activity or interfere with the assay.
-
Data Presentation
The following table provides a representative example of data from a checkerboard synergy study between this compound and Fluconazole against a fluconazole-resistant strain of Candida glabrata.
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | >128 | 32 | ||
| Fluconazole | 64 | 4 | ||
| Combination | 0.3125 | Synergy |
Note: This is a hypothetical data table based on the principles of checkerboard synergy testing and the known synergistic potential of this compound with azoles. Actual values will vary depending on the experimental setup.
Experimental Protocols
Checkerboard Microdilution Assay
This protocol outlines the general procedure for performing a checkerboard assay to determine the synergy between this compound and an azole antifungal against Candida glabrata.
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the azole antifungal (e.g., fluconazole) in DMSO at a concentration 100-fold higher than the highest concentration to be tested.
-
Perform serial two-fold dilutions of each drug in a separate 96-well plate to create a range of concentrations.
-
-
Inoculum Preparation:
-
Culture C. glabrata on appropriate agar plates.
-
Prepare a cell suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to the final desired inoculum density (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add a fixed volume of the appropriate this compound dilution along the y-axis and a fixed volume of the azole dilution along the x-axis.
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The final volume in each well should be brought up with the fungal inoculum, resulting in a checkerboard matrix of drug combinations.
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Include wells with each drug alone, a growth control (no drugs), and a sterility control (no inoculum).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration showing a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
-
Data Analysis:
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Calculate the FICI for each combination that shows growth inhibition to determine the nature of the interaction (synergy, additivity, or antagonism).
-
Time-Kill Curve Assay
This protocol describes the general steps for a time-kill assay to assess the dynamic interaction between this compound and an azole antifungal.
-
Preparation of Cultures and Drugs:
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Prepare a standardized inoculum of C. glabrata as described for the checkerboard assay.
-
Prepare drug solutions of this compound and the azole at concentrations determined from prior MIC testing (e.g., 0.5x, 1x, or 2x MIC).
-
-
Assay Setup:
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In sterile tubes or flasks, add the fungal inoculum to the medium containing:
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No drug (growth control)
-
This compound alone
-
Azole alone
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This compound and the azole in combination
-
-
-
Incubation and Sampling:
-
Incubate the cultures at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Mandatory Visualizations
Caption: Pdr1 signaling pathway in azole resistance and the inhibitory action of this compound.
Caption: Workflow for assessing the synergistic activity of this compound with azole antifungals.
References
Technical Support Center: iKIX1 Intraperitoneal Dosing in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to intraperitoneal (IP) dosing of the antifungal agent iKIX1 in mice. This resource includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experiments.
Experimental Protocol: Intraperitoneal Administration of this compound in Mice
This protocol outlines the materials and procedures for the preparation and intraperitoneal injection of this compound in a mouse model.
Materials
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This compound compound
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Dimethyl sulfoxide (DMSO), sterile, injectable grade
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Polyethylene glycol 300 (PEG300), sterile, injectable grade
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Tween 80, sterile, injectable grade
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Sterile 0.9% saline
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Sterile 1.5 mL microcentrifuge tubes
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Sterile syringes (1 mL)
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Sterile needles (25-27 gauge)
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Animal scale
-
Appropriate personal protective equipment (PPE)
This compound Formulation and Preparation
This compound is known to be soluble in DMSO but insoluble in water. Therefore, a co-solvent vehicle is required for in vivo administration. While the precise vehicle used in published studies is not explicitly detailed, a common and effective formulation for DMSO-soluble compounds administered intraperitoneally in mice is a mixture of DMSO, PEG300, Tween 80, and saline.
Vehicle Composition:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Sterile Saline | 45% |
Preparation of Dosing Solution (Example for a 10 mg/mL stock):
-
Prepare this compound Stock in DMSO: Dissolve the required amount of this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved. Gentle vortexing may be applied.
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the final vehicle by sequentially adding and mixing the components. For every 1 mL of final dosing solution:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of sterile saline and mix thoroughly.
-
-
Prepare Final Dosing Solution: Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration. For a 10 mg/mL final concentration, add 100 µL of the 100 mg/mL this compound stock to 900 µL of the prepared vehicle mixture.
-
Vehicle Control: Prepare a vehicle-only solution by substituting the this compound stock volume with pure DMSO.
Dosing Regimen
Published studies have utilized once-daily intraperitoneal doses of 25 mg/kg and 100 mg/kg of this compound in mice.[1] The final injection volume should be calculated based on the individual mouse's body weight and should not exceed 10 mL/kg.
Dosage Calculation Example (for a 25 g mouse at 25 mg/kg):
-
Dose: 25 mg/kg
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Mouse Weight: 0.025 kg
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Required Amount of this compound: 25 mg/kg * 0.025 kg = 0.625 mg
-
If using a 10 mg/mL solution: 0.625 mg / 10 mg/mL = 0.0625 mL (or 62.5 µL)
Intraperitoneal Injection Procedure
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.
-
Administration: Slowly inject the calculated volume of the this compound solution or vehicle control.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Experimental Workflow
Caption: Workflow for intraperitoneal dosing of this compound in mice.
Signaling Pathway of this compound Action
This compound functions by disrupting a key protein-protein interaction in drug-resistant fungi, specifically Candida glabrata. It inhibits the interaction between the activation domain of the transcription factor Pdr1 and the KIX domain of the Mediator co-activator complex subunit Gal11A. This prevents the Pdr1-dependent upregulation of genes responsible for drug efflux pumps, thereby re-sensitizing the fungi to azole antifungals.
Caption: Mechanism of action of this compound in overcoming azole resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Dosing Solution | - Incomplete dissolution of this compound.- Improper mixing of solvents.- Temperature changes. | - Ensure this compound is fully dissolved in DMSO before adding to the vehicle.- Add solvents sequentially and mix thoroughly at each step.- Prepare the solution fresh before each use and maintain at room temperature. Gentle warming may aid solubility, but stability should be confirmed. |
| Leakage from Injection Site | - Injection volume too large.- Needle gauge too large.- Improper injection technique. | - Adhere to the maximum injection volume of 10 mL/kg.- Use a 25-27 gauge needle.- Ensure the needle is fully inserted into the peritoneal cavity before injecting. Withdraw the needle smoothly after injection. |
| Adverse Animal Reactions (e.g., distress, lethargy) | - Toxicity of this compound at the given dose.- Reaction to the vehicle (especially DMSO).- Improper injection leading to organ puncture. | - Include a vehicle-only control group to assess the effects of the vehicle.- Reduce the dose of this compound if toxicity is suspected.- Ensure proper injection technique to avoid injury.- Monitor animals closely post-injection. |
| High Variability in Experimental Results | - Inconsistent dosing.- Inaccurate preparation of solutions.- Animal-to-animal variation. | - Ensure accurate weighing of animals and calculation of doses.- Prepare fresh dosing solutions for each experiment to ensure consistency.- Increase the number of animals per group to account for biological variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the fungal transcription factor Pdr1 and the Gal11A KIX domain of the Mediator complex.[1] This prevents the upregulation of genes that encode for drug efflux pumps, which are a major cause of azole antifungal resistance in fungi like Candida glabrata.[1]
Q2: What are the recommended doses of this compound for in vivo mouse studies?
A2: Published studies have successfully used once-daily intraperitoneal doses of 25 mg/kg and 100 mg/kg of this compound in mice.[1]
Q3: Can I use a different vehicle for this compound administration?
A3: As this compound is poorly soluble in aqueous solutions, a co-solvent system is necessary. The recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) is a common formulation for such compounds. If you choose to use a different vehicle, it is crucial to perform preliminary tolerability studies in a small cohort of animals.
Q4: What are the potential side effects of the vehicle, particularly DMSO?
A4: While generally used in low concentrations in vehicle formulations, DMSO can have biological effects, including anti-inflammatory and analgesic properties. At higher concentrations, it can cause local irritation or systemic toxicity. It is essential to always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
Q5: How should I store the this compound compound and its solutions?
A5: The solid this compound compound should be stored according to the manufacturer's instructions, typically at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for short periods, but it is highly recommended to prepare fresh final dosing solutions for each day of the experiment to avoid potential degradation or precipitation.
References
iKIX1 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of iKIX1. Below are frequently asked questions, troubleshooting guides, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for up to three years.
How should I store this compound stock solutions?
The stability of this compound in solution is dependent on the storage temperature. To prevent degradation and maintain activity, it is crucial to follow these guidelines. For optimal results, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Duration | Solvent Condition |
| -80°C | Up to 1 year | In solvent |
| -20°C | Up to 1 month | In solvent |
What solvents should be used to prepare this compound stock solutions?
This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) and limited solubility in Ethanol. It is considered insoluble in water.
| Solvent | Solubility |
| DMSO | 61 mg/mL (201.2 mM) |
| Ethanol | 1 mg/mL |
| Water | Insoluble |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Are there established protocols for preparing this compound formulations for in vivo studies?
Yes, several protocols are available for preparing this compound for administration in animal models. The choice of formulation may depend on the route of administration.
| Protocol | Composition | Final Concentration | Solution Type |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (6.86 mM) | Suspended Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.86 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.86 mM) | Clear Solution |
For suspended solutions, sonication may be required to ensure a uniform mixture. For in vivo experiments, it is always recommended to prepare fresh working solutions daily.[2]
Troubleshooting Guide
Issue: My this compound solution appears to have precipitated after storage.
Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. If you observe precipitation:
-
Warm the Solution : Gently warm the solution to aid in redissolving the compound.
-
Sonication : Use an ultrasonic bath to help break up precipitates and enhance dissolution.[2]
-
Solvent Choice : Ensure you are using an appropriate solvent and that it is of high purity (e.g., anhydrous DMSO).
-
Storage : Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.
Assessing this compound Stability
While general storage guidelines are provided, the stability of this compound can be influenced by specific experimental conditions such as buffer composition, pH, and exposure to light. For sensitive applications, it is advisable to perform a stability assessment.
Recommended Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of this compound under your specific experimental conditions.
General Protocol for Stability Analysis by HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound.
-
Preparation of Standards :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
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Create a series of calibration standards by diluting the stock solution in your experimental buffer or media.
-
-
Sample Preparation and Incubation :
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Prepare your experimental samples of this compound at the desired concentration in the buffers or media to be tested.
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Divide the samples for incubation under different conditions (e.g., temperature, pH, light exposure).
-
At each designated time point, withdraw an aliquot of each sample.
-
-
Sample Analysis :
-
Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop reactions.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the samples onto a suitable HPLC column (e.g., C18) and use a UV detector set to the maximum absorbance wavelength of this compound.
-
-
Data Analysis :
-
Generate a calibration curve from your standard samples.
-
Determine the concentration of this compound remaining in your experimental samples by comparing their peak areas to the calibration curve.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
-
Factors Influencing this compound Stability
The following diagram illustrates the key factors that can influence the stability of this compound in an experimental setting.
References
Technical Support Center: Maintaining iKIX1 Efficacy in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iKIX1. The focus is on addressing challenges related to maintaining the compound's activity and stability over the course of long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between the transcription factor Pdr1 and the KIX domain of the Mediator complex subunit Gal11/Med15 in fungi like Candida glabrata.[1][2][3] Unlike a protein, this compound does not "degrade" in the sense of proteolysis. However, its effective concentration and bioactivity can diminish over time in an experimental setting due to several factors, including chemical instability, metabolic inactivation by cells, or sequestration due to non-specific binding. This loss of activity can compromise the results of long-term studies.
Q2: My this compound solution appears to lose efficacy over several days in my cell culture. What could be the cause?
Several factors could contribute to a perceived loss of this compound efficacy:
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Metabolic Inactivation: If you are working with live cells, they may metabolize this compound into inactive forms.
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Chemical Instability: The chemical structure of this compound may be sensitive to components in your culture medium, temperature, pH, or light exposure over extended periods.
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Non-Specific Binding: Small molecules can adsorb to the surfaces of plasticware (flasks, plates, pipette tips), reducing the effective concentration in the medium.
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Cellular Efflux: If the cells under study express efflux pumps, they may actively transport this compound out of the cytoplasm, lowering its intracellular concentration. This compound is, ironically, an inhibitor of a pathway that regulates efflux pumps, but other pumps could still be active.[2][4]
Q3: How can I minimize the loss of this compound activity in my long-term experiments?
To maintain a stable and effective concentration of this compound, consider the following strategies:
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Regular Media Changes: Replenish the culture medium with freshly prepared this compound at regular intervals. The frequency will depend on the metabolic activity of your cells and the stability of the compound in your specific medium.
-
Use of Carrier Proteins: Including a low concentration of a carrier protein like bovine serum albumin (BSA) in your medium can sometimes help to reduce non-specific binding of small molecules to plasticware.
-
Optimize Storage and Handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light where possible.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental outcome.[2]
Q4: Are there any known metabolites of this compound that I should be aware of?
The publicly available literature on this compound primarily focuses on its efficacy and mechanism of action, with less detail on its metabolic fate in vitro. However, in vivo pharmacokinetic studies have been conducted, suggesting it has favorable drug-like properties.[4] For detailed information on potential metabolites in your specific experimental system, you may need to perform analytical studies such as mass spectrometry.
Troubleshooting Guides
Problem 1: Inconsistent results in replicate long-term experiments with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Variable this compound Concentration | 1. Prepare a single, large batch of this compound-containing medium for the entire experiment. 2. Use precision pipetting and ensure thorough mixing. 3. Aliquot and store stock solutions to minimize freeze-thaw cycles. | Ensures that all replicates receive the exact same concentration of the inhibitor, reducing variability from preparation errors. |
| Cell Culture Inconsistency | 1. Monitor cell density and viability closely. 2. Ensure consistent passaging numbers and seeding densities.[5] 3. Regularly test for mycoplasma contamination.[5] | Changes in cell health and density can alter their metabolic rate and response to the inhibitor, leading to inconsistent results.[5] |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of plates for sensitive assays. 2. Fill outer wells with sterile PBS or medium to maintain humidity. | Evaporation from outer wells can concentrate solutes, including this compound, leading to variability across the plate. |
Problem 2: The inhibitory effect of this compound diminishes after 48 hours in culture.
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolic Clearance of this compound | 1. Perform a time-course experiment with media changes every 12, 24, or 48 hours. 2. Analyze the endpoint (e.g., gene expression, cell viability) at each time point. | This will help determine the optimal frequency for replenishing this compound to maintain its effective concentration. |
| Chemical Instability in Medium | 1. Incubate this compound in your cell-free culture medium for the duration of the experiment. 2. At various time points, add this "aged" medium to a short-term assay to assess its remaining activity. | This can help differentiate between metabolic inactivation by cells and inherent chemical instability in the medium. |
| Development of Cellular Resistance | 1. Analyze the expression of Pdr1 and its target genes over the time course of the experiment. | Cells may adapt to the presence of the inhibitor by upregulating the target pathway or other compensatory mechanisms. |
Experimental Protocols
Protocol 1: Assessing the In Vitro Stability of this compound
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare your standard cell culture medium.
-
Spike the medium with this compound to the final desired experimental concentration.
-
Also prepare a control medium with the same concentration of DMSO.
-
-
Incubation:
-
Aliquot the this compound-containing medium and the control medium into sterile tubes.
-
Incubate these tubes under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
-
Time Points:
-
At various time points (e.g., 0, 12, 24, 48, 72 hours), remove an aliquot of the this compound-containing medium and the control medium.
-
Store these aliquots at -80°C until you are ready to perform the activity assay.
-
-
Activity Assay:
-
Thaw the collected media samples.
-
Perform a short-term functional assay to test the activity of the this compound in the aged media. For example, you could use a reporter gene assay where the reporter is under the control of a Pdr1-responsive promoter.
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Compare the activity of this compound from the different time points to the activity at time 0. A decrease in inhibitory activity over time indicates instability.
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Data Presentation
Table 1: Hypothetical this compound Stability Data
This table illustrates how to present data from an experiment as described in Protocol 1.
| Incubation Time (hours) | This compound Concentration (µM) | Reporter Gene Inhibition (%) |
| 0 | 20 | 95 ± 4 |
| 12 | 20 | 92 ± 5 |
| 24 | 20 | 85 ± 6 |
| 48 | 20 | 70 ± 8 |
| 72 | 20 | 55 ± 9 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in fungal cells.
Experimental Workflow for Troubleshooting this compound Stability
Caption: Logical workflow for troubleshooting this compound instability.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosomal instability and its effect on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iKIX1 Dosage Adjustment for Candida glabrata Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of iKIX1, a novel inhibitor of the Pdr1-Mediator interaction, to restore azole susceptibility in Candida glabrata.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the C. glabrata Pdr1 activation domain and the KIX domain of the Gal11A/Med15 subunit of the Mediator complex.[1][2] The transcription factor Pdr1 is a key regulator of the multidrug resistance (MDR) pathway in C. glabrata.[2][3] Gain-of-function mutations in the PDR1 gene lead to the upregulation of efflux pumps, such as CgCdr1 and CgCdr2, which actively transport azole antifungals out of the cell, conferring resistance.[4][5] By blocking the Pdr1-Mediator interaction, this compound inhibits the Pdr1-dependent activation of these efflux pump genes, thereby re-sensitizing azole-resistant C. glabrata strains to drugs like fluconazole and ketoconazole.[1][3]
Q2: How does this compound affect different strains of C. glabrata?
A2: this compound has been shown to be effective in restoring azole sensitivity in C. glabrata strains carrying gain-of-function mutations in the PDR1 gene.[1] Its efficacy is concentration-dependent, meaning that increasing the concentration of this compound leads to a greater reduction in azole resistance.[1] While wild-type strains of C. glabrata may show some increased growth inhibition in the presence of both this compound and an azole, the effect is most pronounced in strains with acquired azole resistance mediated by Pdr1 hyperactivity.[1]
Q3: What is the recommended starting concentration of this compound for in vitro experiments?
A3: For in vitro experiments, such as broth microdilution or agar-based assays, a common concentration range for this compound is up to 150 µM.[1] The optimal concentration will depend on the specific C. glabrata strain and the level of azole resistance. It is recommended to perform a dose-response experiment to determine the most effective concentration for your particular strain.
Q4: Can this compound be used as a standalone antifungal agent?
A4: this compound is not intended to be used as a standalone antifungal agent. Its primary mechanism is to act as a synergizer, restoring the efficacy of azole antifungals.[1][3] Experiments have shown that this compound alone has a minimal effect on the growth of C. glabrata.[1]
Q5: How can I determine if this compound is synergistic with a particular azole against my C. glabrata strain?
A5: A checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two compounds.[1] This assay involves testing a matrix of different concentrations of this compound and the azole antifungal to identify the fractional inhibitory concentration index (FICI). An FICI of ≤ 0.5 is generally considered synergistic.
Troubleshooting Guides
Issue 1: Inconsistent results in azole susceptibility testing with this compound.
-
Possible Cause 1: Variation in inoculum preparation.
-
Possible Cause 2: Degradation of this compound.
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Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light.
-
-
Possible Cause 3: Strain heterogeneity.
-
Solution: Streak-purify the C. glabrata strain from a single colony before each experiment to ensure a genetically homogenous population.
-
Issue 2: No significant change in azole MIC in the presence of this compound.
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Possible Cause 1: The resistance mechanism is not Pdr1-mediated.
-
Solution: C. glabrata can develop resistance to azoles through other mechanisms, such as mutations in the ERG11 gene, which encodes the drug target.[8] Sequence the PDR1 and ERG11 genes of your strain to determine the resistance mechanism. If the resistance is not due to a Pdr1 gain-of-function mutation, this compound is unlikely to be effective.
-
-
Possible Cause 2: Insufficient concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine if a higher concentration is needed to overcome the resistance of your specific strain.
-
-
Possible Cause 3: The PDR1 mutation affects the this compound binding site.
-
Solution: While this compound has been shown to be effective against several Pdr1 gain-of-function mutants, it is theoretically possible that a mutation could alter the Pdr1 activation domain in a way that prevents this compound from binding. Structural modeling or further molecular studies may be needed to investigate this possibility.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Azoles against C. glabrata
| C. glabrata Strain | PDR1 Genotype | Azole | Azole MIC (µg/mL) | This compound Concentration (µM) | Azole MIC with this compound (µg/mL) | Fold Change in MIC |
| Wild-type | Wild-type | Fluconazole | 16 - 32 | 150 | Reduced | Varies |
| Mutant 1 | Gain-of-function | Fluconazole | ≥ 64 | 150 | Significantly Reduced | Varies |
| Mutant 2 | Gain-of-function | Ketoconazole | High | 150 | Significantly Reduced | Varies |
Note: The specific fold change in MIC will vary depending on the specific PDR1 mutation and the baseline level of resistance.[1][5]
Table 2: In Vivo Dosage of this compound in a Mouse Model of Disseminated C. glabrata Infection
| Treatment Group | Dosage | Route of Administration | Frequency |
| This compound | 100 mg/kg | Intraperitoneal | Once daily |
| Fluconazole | 100 mg/kg | Intraperitoneal | Once daily |
| This compound + Fluconazole | 100 mg/kg each | Intraperitoneal | Once daily |
| Vehicle | - | Intraperitoneal | Once daily |
This data is based on a mouse model and may not be directly translatable to other animal models or clinical settings.[1]
Experimental Protocols
1. Broth Microdilution Checkerboard Assay for Synergy Testing
This protocol is adapted from standard checkerboard methods to assess the synergistic activity of this compound and azole antifungals.
-
Materials:
-
C. glabrata isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Azole antifungal stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the C. glabrata strain in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
In a 96-well plate, prepare serial twofold dilutions of the azole antifungal in the horizontal direction and serial twofold dilutions of this compound in the vertical direction.
-
Include wells with each drug alone and a drug-free growth control.
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of azole in combination / MIC of azole alone) + (MIC of this compound in combination / MIC of this compound alone)
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Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Additive/Indifference; FICI > 4.0 = Antagonism.
-
Mandatory Visualizations
Caption: this compound mechanism of action in C. glabrata.
Caption: Experimental workflow for this compound dosage adjustment.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple interfaces control activity of the Candida glabrata Pdr1 transcription factor mediating azole drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence | PLOS Pathogens [journals.plos.org]
- 5. Azole Resistance in Candida glabrata: Coordinate Upregulation of Multidrug Transporters and Evidence for a Pdr1-Like Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Pattern of Candida glabrata from a Referral Center and Reference Laboratory: 2012–2022 [mdpi.com]
- 8. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic window of iKIX1 in combination therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing iKIX1 in combination therapy to improve the therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it used in combination with azole antifungals?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the fungal transcription factor Pdr1 and the KIX domain of the Mediator co-activator complex subunit Gal11/Med15.[1][2] In pathogenic fungi like Candida glabrata, Pdr1 regulates the expression of genes involved in multidrug resistance (MDR), particularly those encoding drug efflux pumps.[1][3][4] Azole antifungals can inadvertently induce the expression of these pumps, leading to their own efflux and reduced efficacy. This compound blocks this Pdr1-dependent upregulation of resistance genes, thereby re-sensitizing the fungi to azoles and creating a synergistic therapeutic effect.[1][5]
Q2: At what concentration does this compound show toxicity to mammalian cells?
A2: this compound has demonstrated a favorable preclinical safety profile. In studies with human HepG2 liver cells, toxicity was observed only at high concentrations, with a half-maximal inhibitory concentration (IC50) of approximately 100 µM.[1] This suggests a good therapeutic window, as the effective concentrations for synergistic activity with azoles are significantly lower.
Q3: Is the synergistic effect of this compound and azoles observed in all C. glabrata strains?
A3: The combination of this compound and azoles shows a particularly strong synergistic effect in C. glabrata strains that have acquired resistance to azoles through gain-of-function mutations in the PDR1 gene.[1] However, an additive effect has also been observed in wild-type strains, suggesting that the combination therapy may be beneficial even in the absence of pre-existing high-level resistance.[1]
Q4: How can I determine if the interaction between this compound and an azole is synergistic, additive, or antagonistic in my experiments?
A4: The nature of the interaction can be determined using a checkerboard assay followed by the calculation of the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is generally considered synergistic, an FICI > 0.5 to ≤ 4.0 is considered additive or indifferent, and an FICI > 4.0 is considered antagonistic.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No synergistic effect observed in checkerboard assay | Incorrect concentration range for this compound or the azole. | Optimize the concentration ranges for both compounds based on their individual MICs. Ensure that the tested concentrations bracket the expected synergistic range. |
| The fungal strain used is not dependent on the Pdr1 pathway for azole resistance. | Verify the resistance mechanism of your fungal strain. The synergistic effect of this compound is most pronounced in strains with Pdr1 gain-of-function mutations.[1] | |
| Issues with the experimental setup (e.g., incubation time, medium). | Follow a standardized protocol such as the EUCAST broth microdilution method.[1] Ensure consistent incubation conditions and appropriate growth medium. | |
| High variability in experimental replicates | Inconsistent cell density in the initial inoculum. | Standardize the inoculum preparation to ensure a consistent starting cell density for all wells and experiments. |
| Pipetting errors, especially in the serial dilutions for the checkerboard assay. | Use calibrated pipettes and be meticulous with the dilution and dispensing steps. Consider using automated liquid handlers for improved precision. | |
| Unexpected toxicity in in vivo models | Off-target effects at the administered dose. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound alone and in combination with the azole in your specific animal model. |
| Pharmacokinetic interactions leading to higher than expected exposure. | Conduct pharmacokinetic studies to assess the plasma and tissue concentrations of both this compound and the co-administered azole. | |
| Difficulty reproducing published in vivo efficacy | Differences in the animal model (e.g., species, strain, immune status). | Ensure your animal model is appropriate for the infection being studied and is consistent with previously published successful experiments. |
| Suboptimal dosing regimen (dose, frequency, route of administration). | Optimize the dosing regimen based on pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure adequate drug exposure at the site of infection. |
Data Presentation
Table 1: In Vitro Toxicity of this compound
| Cell Line | Assay | IC50 (µM) | Citation |
| Human HepG2 | Cell Viability | ~100 | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Fluconazole in a Murine Model of Disseminated C. glabrata Infection
| C. glabrata Strain | Treatment Group | Fungal Burden (CFU/g of Kidney) | P-value | Citation |
| Wild-type (SFY114) | No Treatment | ~10^6 | - | [1] |
| This compound (100 mg/kg) + Low Dose Fluconazole (25 mg/kg) | ~10^4 | < 0.05 | [1] | |
| PDR1 L280F (SFY115) | No Treatment | ~10^7 | - | [1] |
| This compound (100 mg/kg) + High Dose Fluconazole (100 mg/kg) | ~10^4 | < 0.0001 | [1] |
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
-
Prepare Drug Solutions: Prepare stock solutions of this compound and the azole antifungal in a suitable solvent (e.g., DMSO). Make serial dilutions of each drug in RPMI 1640 medium.
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Prepare Inoculum: Culture the C. glabrata strain overnight. Adjust the cell density to 0.5-2.5 x 10^3 cells/mL in RPMI 1640 medium.
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Set up the Checkerboard Plate: In a 96-well microtiter plate, dispense the diluted this compound along the x-axis and the diluted azole along the y-axis. This will create a matrix of different drug combinations.
-
Inoculate the Plate: Add the prepared fungal inoculum to each well. Include wells with no drugs (growth control) and wells with no inoculum (sterility control).
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Incubate: Incubate the plate at 35°C for 24-48 hours.
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Read Results: Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Protocol 2: In Vivo Murine Model of Disseminated Candidiasis
-
Animal Acclimatization: Acclimate the mice (e.g., BALB/c) to the facility for at least one week before the experiment.
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Infection: Inoculate the mice with a suspension of C. glabrata via tail vein injection.
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Treatment: Administer this compound and the azole antifungal at the predetermined doses and schedule. Include control groups receiving vehicle, this compound alone, and the azole alone.
-
Monitoring: Monitor the mice daily for clinical signs of illness.
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Endpoint: At a predetermined time point (e.g., 7 days post-infection), euthanize the mice.
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Fungal Burden Determination: Aseptically remove the kidneys and other target organs. Homogenize the tissues and plate serial dilutions on appropriate agar plates to determine the colony-forming units (CFU) per gram of tissue.
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Statistical Analysis: Analyze the differences in fungal burden between the treatment groups using appropriate statistical tests (e.g., Wilcoxon rank-sum test).[1]
Visualizations
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redefining pleiotropic drug resistance in a pathogenic yeast: Pdr1 functions as a sensor of cellular stresses in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence | PLOS Pathogens [journals.plos.org]
- 5. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating iKIX1 Target Engagement in Fungal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a significant challenge to global health. A key mechanism underlying this resistance in fungi, particularly in Candida glabrata, is the upregulation of drug efflux pumps, a process primarily controlled by the transcription factor Pdr1. The small molecule iKIX1 has been identified as a promising agent that resensitizes azole-resistant C. glabrata to antifungal drugs by disrupting the crucial interaction between Pdr1 and the KIX domain of the Mediator coactivator complex subunit Gal11A.[1][2] This guide provides a comprehensive overview of the experimental validation of this compound target engagement, compares it with alternative strategies, and offers detailed protocols for key validation assays.
This compound: Mechanism of Action and Target Engagement Validation
This compound functions by inhibiting the protein-protein interaction between the Pdr1 activation domain and the Gal11A KIX domain.[1][2] This disruption prevents the Pdr1-mediated recruitment of the Mediator complex to the promoters of its target genes, thereby inhibiting the transcription of multidrug resistance genes like CDR1.[1] The validation of this target engagement in fungal cells relies on a combination of in vitro and in vivo assays that directly measure the interaction, downstream gene expression, and phenotypic consequences.
Quantitative Data Summary
A summary of the key quantitative data for this compound's activity is presented in the table below. This data highlights the molecule's potency in disrupting the Pdr1-Gal11A interaction and its efficacy in sensitizing fungal cells to azole antifungals.
| Parameter | Value | Assay | Fungal Species | Reference |
| Ki (apparent) | 18.1 µM | Fluorescence Polarization | C. glabrata | [1] |
| IC50 | 190.2 µM | Fluorescence Polarization (Competition) | C. glabrata | [1] |
| Cellular IC50 (in the presence of ketoconazole) | ~20 µM | Cell Growth Inhibition | S. cerevisiae | [1] |
| Toxicity to Human Cells (HepG2) IC50 | ~100 µM | Cell Viability Assay | Human | [1] |
Comparison with Alternative Approaches
While this compound represents a targeted approach to overcoming multidrug resistance, other strategies also exist. These can be broadly categorized into genetic approaches and other small molecule inhibitors that may have different mechanisms of action.
| Approach | Description | Advantages | Disadvantages | Supporting Data |
| This compound | Small molecule inhibitor of the Pdr1-Gal11A KIX domain interaction. | High specificity for the fungal target; demonstrated in vivo efficacy.[1] | Moderate in vitro potency; potential for the development of resistance. | See table above. |
| Genetic Disruption of PDR1 | Deletion of the PDR1 gene to eliminate the transcription factor. | Complete and permanent abrogation of Pdr1-mediated resistance. | Not a therapeutically viable option for treating existing infections; serves as a research tool. | pdr1Δ mutants show increased susceptibility to azoles and reduced CDR1 expression.[3] |
| Natural Product Inhibitors | Compounds derived from natural sources that can modulate Pdr1 activity or efflux pump function. | Broad availability and diverse chemical scaffolds. | Often have lower specificity and may exhibit off-target effects; mechanisms are not always well-defined. | Various natural products have been shown to inhibit efflux pumps or synergize with antifungals, but direct Pdr1 interaction data is often lacking.[4][5] |
Experimental Protocols and Visualizations
To facilitate the replication and validation of this compound target engagement, detailed experimental protocols and visual representations of the underlying pathways and workflows are provided below.
Signaling Pathway of Pdr1-Mediated Multidrug Resistance and this compound Inhibition
The following diagram illustrates the signaling pathway leading to multidrug resistance in Candida glabrata and the point of intervention for this compound.
Caption: Pdr1-mediated drug resistance pathway and this compound's point of inhibition.
Experimental Workflow for Validating this compound Target Engagement
The following diagram outlines the typical experimental workflow used to validate the target engagement of this compound in fungal cells.
Caption: Experimental workflow for validating this compound target engagement.
Detailed Methodologies
Fluorescence Polarization (FP) Assay for Pdr1-Gal11A KIX Interaction
This in vitro assay directly measures the binding affinity of this compound to the Gal11A KIX domain and its ability to compete with the Pdr1 activation domain.
Protocol:
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Protein and Peptide Preparation:
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Express and purify the C. glabrata Gal11A KIX domain.
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Synthesize a fluorescently labeled peptide corresponding to the Pdr1 activation domain (e.g., with fluorescein).
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Binding Assay:
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In a 384-well plate, serially dilute the unlabeled Gal11A KIX domain protein in FP buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
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Add a constant, low concentration of the fluorescently labeled Pdr1 peptide to each well.
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Incubate at room temperature for 30 minutes to reach binding equilibrium.
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Measure fluorescence polarization using a plate reader equipped with appropriate filters. Data is used to calculate the dissociation constant (Kd).
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Competition Assay:
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Prepare a mixture of the Gal11A KIX domain and the fluorescent Pdr1 peptide at concentrations that result in a high polarization signal.
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Add serial dilutions of this compound to this mixture.
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Incubate and measure fluorescence polarization as described above. A decrease in polarization indicates displacement of the fluorescent peptide by this compound. Data is used to calculate the IC50 and subsequently the Ki.
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Luciferase Reporter Assay for Pdr1 Activity
This cell-based assay quantifies the transcriptional activity of Pdr1 in response to drug treatment and inhibition by this compound.
Protocol:
-
Strain Construction:
-
Construct a yeast reporter strain (e.g., Saccharomyces cerevisiae or C. glabrata) containing a plasmid with a luciferase gene (e.g., firefly luciferase) under the control of a Pdr1-responsive promoter (containing Pleiotropic Drug Response Elements, PDREs).
-
-
Assay Procedure:
-
Grow the reporter strain to the mid-logarithmic phase in appropriate selective media.
-
Aliquot the cell culture into a 96-well plate.
-
Treat the cells with an inducing agent (e.g., ketoconazole) in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 4-6 hours) to allow for gene expression.
-
Add the luciferase substrate (e.g., D-luciferin) to each well.
-
Measure luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of Pdr1 transcriptional activity.
-
Chromatin Immunoprecipitation (ChIP) coupled with qPCR
ChIP-qPCR is used to determine if this compound treatment reduces the recruitment of the Mediator complex (via Gal11A) to the promoters of Pdr1 target genes.
Protocol:
-
Cell Culture and Cross-linking:
-
Grow fungal cells to mid-log phase and treat with an inducing agent and this compound or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture and incubating for a short period (e.g., 15-30 minutes).
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the chromatin and shear it into small fragments (200-500 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to a component of the Mediator complex (e.g., an epitope-tagged Gal11A).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.
-
Purify the DNA.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter regions of Pdr1 target genes (e.g., CDR1) and a control region not expected to be bound.
-
A significant reduction in the amount of immunoprecipitated target promoter DNA in this compound-treated cells compared to the control indicates that this compound has disrupted the recruitment of the Mediator complex.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the mRNA levels of Pdr1 target genes to confirm that the effects observed at the promoter level translate to changes in gene expression.
Protocol:
-
RNA Extraction:
-
Treat fungal cells with an inducing agent and this compound or vehicle control as in the other assays.
-
Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or a commercial kit).
-
-
cDNA Synthesis:
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA as a template and primers specific for Pdr1 target genes (e.g., CDR1) and a housekeeping gene for normalization (e.g., ACT1).
-
A significant decrease in the relative expression of target genes in this compound-treated cells confirms its inhibitory effect on Pdr1-mediated transcription.
-
Conclusion
The validation of this compound target engagement in fungal cells is a multi-faceted process that combines biochemical, molecular, and cellular assays. The data strongly support a model where this compound directly inhibits the Pdr1-Gal11A KIX domain interaction, leading to a downstream reduction in the expression of multidrug resistance genes and a subsequent re-sensitization of fungal cells to azole antifungals. This targeted approach offers a promising strategy to combat the growing threat of antifungal resistance. The detailed protocols and comparative framework provided in this guide are intended to aid researchers in the evaluation of this compound and the development of novel antifungal therapies.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pdr1 regulates multidrug resistance in Candida glabrata: gene disruption and genome-wide expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product-Derived Compounds for Targeting Multidrug Resistance in Cancer and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Effects of iKIX1 in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the potential off-target effects of iKIX1, a novel antifungal agent, in human cells. By objectively comparing its hypothetical performance with other antifungal classes and providing detailed experimental protocols, this document serves as a valuable resource for preclinical safety and specificity assessment.
This compound is a promising small molecule inhibitor designed to disrupt the interaction between the fungal Pdr1 activation domain and the Gal11A KIX domain, thereby resensitizing drug-resistant Candida glabrata to azole antifungals. While exhibiting specificity for its fungal target, a thorough evaluation of its potential interactions with homologous human proteins is crucial for further development. The primary human proteins containing a KIX domain, the putative off-target for this compound, are the transcriptional coactivators CBP, p300, and MED15.
Comparative Analysis of this compound and Other Antifungal Agents
To contextualize the potential off-target profile of this compound, it is essential to compare it with established antifungal drug classes. The following table summarizes the known on-target mechanisms and documented off-target effects of major antifungal agents in human cells. A hypothetical profile for this compound is included to illustrate the desired outcome of the proposed experimental investigations.
| Antifungal Agent | Primary On-Target Mechanism | Known/Potential Human Off-Target Effects | Commonly Observed Adverse Effects |
| This compound (Hypothetical) | Fungal Gal11/Med15 KIX domain | Low affinity for human CBP/p300/MED15 KIX domains. | Minimal cytotoxicity at therapeutic concentrations. |
| Azoles (e.g., Fluconazole) | Fungal lanosterol 14-α-demethylase (CYP51) | Inhibition of human cytochrome P450 enzymes.[1][2][3] | Hepatotoxicity, drug-drug interactions, endocrine disturbances.[1][2] |
| Echinocandins (e.g., Caspofungin) | Fungal β-(1,3)-D-glucan synthase | No homologous target in human cells.[4][5][6] | Generally well-tolerated; mild infusion-related reactions, potential for histamine release.[6][7] |
| Polyenes (e.g., Amphotericin B) | Binds to ergosterol in the fungal cell membrane. | Binds to cholesterol in human cell membranes at high concentrations.[8][9][10] | Nephrotoxicity, infusion-related reactions, electrolyte imbalances.[9][11] |
Experimental Protocols for Off-Target Investigation
A tiered approach is recommended to systematically evaluate the off-target profile of this compound in human cells.
Tier 1: Biochemical Assays for Direct Target Engagement
1. Competitive Binding Assay for Human KIX Domains
This assay directly measures the binding affinity of this compound to the human KIX domains of CBP, p300, and MED15.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human KIX domains (CBP, p300, and MED15) and a known fluorescently-labeled ligand that binds to the KIX domain.
-
Assay Setup: In a 96-well plate, incubate a constant concentration of the fluorescently-labeled ligand and the respective human KIX domain protein.
-
Competition: Add increasing concentrations of this compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization or other suitable signal to determine the displacement of the fluorescent ligand by this compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent ligand. This can be used to determine the binding affinity (Ki).
Tier 2: Cell-Based Assays for Functional Effects
2. CREB-Mediated Reporter Gene Assay
This assay assesses whether this compound can functionally disrupt the interaction between the human KIX domain of CBP/p300 and the transcription factor CREB.
Protocol:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) and co-transfect with two plasmids: one expressing a constitutively active form of CREB and another containing a luciferase reporter gene under the control of a CREB-responsive promoter.
-
Compound Treatment: Treat the transfected cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the effect of this compound on CREB-mediated transcription. A significant decrease in luciferase activity would indicate a potential off-target effect.
3. General Cytotoxicity Assays
These assays evaluate the overall toxicity of this compound across a panel of human cell lines representing different tissues.
Protocol (MTT Assay Example):
-
Cell Seeding: Seed a panel of human cell lines (e.g., HepG2 for liver, HEK293 for kidney, HeLa for cervical) in 96-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each cell line.
Tier 3: Broad Off-Target Profiling
4. Kinase Inhibitor and Safety Pharmacology Panels
To identify potential off-target interactions beyond the KIX domain, this compound should be screened against commercially available panels of common off-target proteins.
Protocol:
-
Compound Submission: Submit this compound to a contract research organization (CRO) offering off-target profiling services.
-
Panel Selection: Select a broad kinase inhibitor panel (e.g., a panel of over 400 human kinases) and a safety pharmacology panel that includes targets like GPCRs, ion channels, and transporters.
-
Screening: The CRO will perform binding or functional assays to determine the inhibitory activity of this compound against the panel of targets.
-
Data Analysis: Analyze the results to identify any significant off-target "hits." Follow-up studies should be conducted to confirm and characterize any identified interactions.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
Caption: Tiered experimental workflow for assessing this compound off-target effects.
Caption: On-target vs. potential off-target signaling pathways for this compound.
References
- 1. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 8. Polyene-Based Derivatives with Antifungal Activities [mdpi.com]
- 9. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of iKIX1 Against PDR1 Gain-of-Function Mutants in Candida glabrata
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the small molecule inhibitor iKIX1 against wild-type and various gain-of-function (GOF) mutants of the Pleiotropic Drug Resistance 1 (Pdr1) transcription factor in the pathogenic yeast Candida glabrata. PDR1 GOF mutations are a primary clinical mechanism for azole antifungal resistance. The data presented herein demonstrates the potential of this compound to reverse this resistance by targeting a key protein-protein interaction in the Pdr1 signaling pathway.
Introduction to PDR1-Mediated Drug Resistance and this compound
Candida glabrata is an opportunistic fungal pathogen notable for its intrinsic and acquired resistance to azole antifungals, the most commonly used class of antifungal drugs.[1] The primary mechanism of acquired high-level azole resistance involves the development of gain-of-function (GOF) mutations in the PDR1 gene.[2][3] Pdr1 is a zinc cluster transcription factor that regulates the expression of a network of genes, most notably those encoding ATP-binding cassette (ABC) transporters like CDR1, which efflux azole drugs from the cell.[2][4] In wild-type cells, Pdr1 activity is induced by the presence of azoles. However, GOF mutations render the Pdr1 protein constitutively active, leading to persistent high-level expression of these efflux pumps and, consequently, clinical resistance to azole therapy.[1][2]
This compound is a novel small molecule inhibitor identified through high-throughput screening.[1][5] It is designed to disrupt the crucial interaction between the activation domain of Pdr1 and the KIX domain of Gal11/Med15, a subunit of the transcriptional co-activator Mediator complex.[1][5] By preventing the recruitment of Mediator to Pdr1-regulated promoters, this compound blocks the transcriptional activation of target genes, thereby inhibiting the drug resistance mechanism at its source.[5][6]
Mechanism of Action and Signaling Pathway
The transcriptional activation of drug efflux pumps by Pdr1 is a critical step in the development of azole resistance. GOF mutations bypass the need for an inducing signal (like an azole drug) to activate this pathway. This compound acts as a targeted inhibitor of this pathway, irrespective of the Pdr1 mutational status.
Caption: PDR1 signaling pathway in wild-type, GOF mutant, and this compound-treated cells.
Quantitative Data on this compound Efficacy
Experimental data demonstrates that this compound effectively re-sensitizes azole-resistant C. glabrata strains harboring various PDR1 GOF mutations to fluconazole and ketoconazole.[5] This effect is dose-dependent and restores susceptibility to levels comparable to the wild-type strain.
Table 1: Restoration of Azole Susceptibility by this compound Summary of gradient plate assay results, showing the concentration of this compound required to inhibit the growth of PDR1 GOF mutants in the presence of azoles.
| C. glabrata Strain | PDR1 Allele | Azole Agent | Growth in Azole Alone | Growth in Azole + this compound (150 µM) |
| Wild-Type (SFY114) | Wild-Type | Fluconazole | Sensitive | Sensitive |
| Mutant 1 (SFY115) | L280F | Fluconazole | Resistant | Sensitive[5] |
| Mutant 2 | K274Q | Fluconazole | Resistant | Sensitive[5] |
| Mutant 3 | Y191H | Fluconazole | Resistant | Sensitive[5] |
| Wild-Type (SFY114) | Wild-Type | Ketoconazole | Sensitive | Sensitive |
| Mutant 1 (SFY115) | L280F | Ketoconazole | Resistant | Sensitive[5] |
Table 2: this compound Inhibition of Pdr1 Target Gene Upregulation Summary of quantitative RT-PCR data showing the effect of this compound on the expression of the Pdr1 target gene CDR1 in response to ketoconazole treatment.
| C. glabrata Strain | PDR1 Allele | Treatment | Relative CDR1 Expression (Fold Change) |
| Wild-Type (SFY114) | Wild-Type | Vehicle (DMSO) | ~1 |
| Wild-Type (SFY114) | Wild-Type | Ketoconazole | Upregulated |
| Wild-Type (SFY114) | Wild-Type | Ketoconazole + this compound | Upregulation Blocked[5] |
| GOF Mutant (L280F) | L280F | Vehicle (DMSO) | Constitutively High |
| GOF Mutant (L280F) | L280F | This compound | Reduced to Basal Levels[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Nishikawa et al.[5]
Antifungal Susceptibility Gradient Plate Assay
This assay visually determines the ability of this compound to restore azole sensitivity in resistant mutants.
Objective: To assess the susceptibility of various C. glabrata strains to a gradient of an azole antifungal in the presence or absence of a gradient of this compound.
Materials:
-
C. glabrata strains (Wild-Type and PDR1 GOF mutants)
-
YPD (Yeast Extract Peptone Dextrose) agar
-
Fluconazole or Ketoconazole stock solutions
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Square petri dishes (100x100 mm)
Procedure:
-
Plate Preparation: Create a two-way gradient plate.
-
Pour a bottom layer of YPD agar containing the highest concentration of the azole drug and allow it to solidify at an angle.
-
Pour a second layer of YPD agar without the drug on top to create a horizontal azole gradient.
-
Create a perpendicular gradient by applying a strip of filter paper soaked with the highest concentration of this compound (or DMSO for control) along one edge of the plate.
-
-
Strain Inoculation: Grow C. glabrata strains overnight in liquid YPD medium.
-
Streaking: Dilute the overnight cultures and streak the cells from the low-azole/low-iKIX1 corner towards the high-concentration corner.
-
Incubation: Incubate the plates at 30°C for 48 hours.
-
Analysis: Photograph the plates. Growth in the high-azole concentration area indicates resistance. A lack of growth in the same area in the presence of this compound indicates restored sensitivity.
References
- 1. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence | PLOS Pathogens [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Gain-of-Function Mutations in PDR1, a Regulator of Antifungal Drug Resistance in Candida glabrata, Control Adherence to Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Pdr1 Inhibitors for Reversing Azole Resistance: iKIX1 vs. Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The emergence of azole resistance in pathogenic fungi, particularly Candida glabrata, poses a significant threat to public health. A primary driver of this resistance is the hyperactivation of the transcription factor Pdr1, which upregulates the expression of multidrug efflux pumps like Candida Drug Resistance 1 (CDR1). Consequently, inhibiting the Pdr1 signaling pathway has become a promising strategy to restore azole susceptibility.
This guide provides an objective comparison of iKIX1, a novel and specific Pdr1 inhibitor, with other compounds known to modulate the Pdr1 pathway. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying biological and experimental processes.
The Pdr1 Signaling Pathway and Mechanism of this compound
The Pleiotropic Drug Resistance (PDR) pathway is a critical defense mechanism in fungi. In C. glabrata, the transcription factor Pdr1 is a master regulator of this network.[1][2] Upon activation by azole antifungals or other cellular stressors, Pdr1 binds to specific DNA sequences called Pleiotropic Drug Response Elements (PDREs) in the promoter regions of its target genes.[3] A crucial step in this activation is the recruitment of the Mediator complex, a large co-activator that bridges Pdr1 to the RNA polymerase II machinery.
This compound functions through a novel mechanism: it directly disrupts the protein-protein interaction between the activation domain of Pdr1 and the KIX domain of the Gal11A/Med15 subunit of the Mediator complex.[1][4][5] This disruption prevents the recruitment of the transcriptional machinery to Pdr1-target genes, thereby blocking the upregulation of efflux pumps and re-sensitizing the fungus to azoles.[4][5]
Comparative Performance of Pdr1 Modulators
Direct comparative studies of multiple Pdr1 inhibitors are scarce. This compound is the most well-characterized small molecule designed specifically to inhibit the Pdr1-Mediator interaction. Other compounds, such as the antipsychotic drug fluphenazine, have been shown to interact with the Pdr1 pathway, but their effects can be complex and may not be suitable for a combination therapy approach.
This compound Performance Data
The following table summarizes the efficacy of this compound in reversing azole resistance in C. glabrata, as demonstrated in key studies. The primary mechanism of resistance in the tested strains involves gain-of-function mutations in the PDR1 gene.
| Metric | Fungal Strain | Azole Agent | This compound Conc. | Result | Reference |
| MIC Reduction | C. glabrata (PDR1 GOF) | Fluconazole | 20 µM | Restored azole sensitivity in a dose-dependent manner | [4] |
| MIC Reduction | C. glabrata (PDR1 GOF) | Ketoconazole | 20 µM | Restored azole sensitivity in a dose-dependent manner | [4] |
| Gene Expression | S. cerevisiae (HA-Pdr1) | Ketoconazole | 20 µM | Inhibited upregulation of Pdr1 target genes ScPDR5 and ScSNQ2 | [4] |
| Gene Expression | C. glabrata | Ketoconazole | 20 µM | Strongly blunted expression of azole-activated, Pdr1-dependent genes | [4] |
| In Vivo Efficacy | Mouse Model (Disseminated) | Fluconazole | 100 mg/kg | Reduced fungal burden in kidney and spleen in combination with fluconazole | [5] |
| In Vivo Efficacy | G. mellonella Model | Fluconazole | 25 mg/kg | Significantly increased survival in combination with fluconazole | [5] |
Other Pdr1-Modulating Compounds
-
Fluphenazine: This phenothiazine-class antipsychotic drug has been shown to induce the expression of multidrug transporters CDR1 and CDR2 in Candida albicans. This induction is associated with antagonism of azole activity, making it unsuitable as a resistance reverser. Its interaction with the Pdr1 pathway highlights the complexity of modulating this system, as not all interacting compounds are beneficial inhibitors.
Experimental Protocols and Workflows
Accurate evaluation of Pdr1 inhibitors requires standardized and reproducible experimental methods. Below are detailed protocols for key assays cited in this guide.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Antifungal agent (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI medium directly in the 96-well plate. A typical concentration range for fluconazole is 0.125 to 64 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a growth control (inoculum, no drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to read optical density at 530 nm.[4][6][7]
Checkerboard Synergy Assay
This method is used to assess the interaction between two compounds (e.g., an azole and a Pdr1 inhibitor).
Procedure:
-
Plate Setup: In a 96-well plate, dilute Compound A (e.g., Fluconazole) horizontally and Compound B (e.g., this compound) vertically, creating a matrix of concentrations.
-
Inoculation: Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.
-
Incubation and Reading: Incubate and read the plate as described above.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
Quantitative Real-Time PCR (qRT-PCR) for CDR1 Expression
This protocol quantifies the mRNA levels of the CDR1 gene, a direct target of Pdr1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for CDR1 and a housekeeping gene (e.g., ACT1)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Grow fungal cells to mid-log phase and expose them to the test conditions (e.g., azole alone, inhibitor alone, combination) for a defined period (e.g., 2-4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT).
-
Real-Time PCR:
-
Set up the PCR reaction with cDNA template, primers for CDR1 or the housekeeping gene, and qPCR master mix.
-
A typical cycling protocol is: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[10]
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression of CDR1. The expression is normalized to the housekeeping gene (ACT1) and compared to an untreated control.[10][11]
Rhodamine 6G (R6G) Efflux Assay
This functional assay measures the activity of ABC transporter efflux pumps, which are regulated by Pdr1.
Materials:
-
Rhodamine 6G (R6G)
-
Glucose
-
Phosphate-buffered saline (PBS) or HEPES buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow cells to exponential phase, harvest, and wash them with glucose-free buffer.
-
De-energization: Incubate the cells in glucose-free buffer for 1-2 hours to deplete intracellular ATP and minimize pump activity.
-
R6G Loading: Add R6G to a final concentration of ~10 µM and incubate for 20-30 minutes to allow the dye to accumulate inside the cells.
-
Efflux Initiation: Wash the cells with ice-cold buffer to remove external R6G. Resuspend the cells in buffer containing the test inhibitor. Initiate efflux by adding glucose (e.g., 2-5 mM final concentration) to provide energy for the pumps.
-
Measurement:
-
Analysis: Compare the rate of R6G efflux in treated cells versus untreated controls. A reduced rate of efflux indicates inhibition of pump activity.
Conclusion
This compound represents a targeted approach to reversing azole resistance by directly inhibiting a key protein-protein interaction in the Pdr1 transcriptional pathway. Quantitative data demonstrates its ability to restore azole susceptibility in resistant C. glabrata strains, reduce efflux pump gene expression, and improve outcomes in vivo. While other compounds like fluphenazine are known to interact with the Pdr1 pathway, their mechanisms are not always inhibitory and can even be antagonistic to azole therapy. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel Pdr1 inhibitors, a critical step in developing new strategies to combat fungal drug resistance.
References
- 1. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Reversal of fluconazole resistance induced by a synergistic effect with Acca sellowiana in Candida glabrata strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of CDR1 Gene Expression in Fluconazole Resistant Candida Glabrata Strains Using Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Rhodamine 6G efflux assay [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
Validating the Synergistic Interaction of iKIX1 with Posaconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected synergistic interaction between iKIX1, a novel inhibitor of fungal multidrug resistance, and posaconazole, a broad-spectrum triazole antifungal agent. While direct experimental data for this specific combination is emerging, this document extrapolates from robust studies on this compound's synergy with other azoles sharing the same mechanism of action as posaconazole. We present key experimental protocols to enable researchers to validate this interaction and compare its efficacy against alternative therapeutic strategies.
Mechanism of Action: A Two-Pronged Attack on Fungal Pathogens
The synergistic effect of combining this compound with posaconazole stems from their distinct yet complementary mechanisms of action that target fungal cell survival and resistance.
Posaconazole , like other triazole antifungals, inhibits the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting its production, posaconazole compromises the fungal cell membrane, leading to cell growth inhibition and death.[1][2][3][4][5]
This compound , on the other hand, tackles the challenge of antifungal drug resistance. It functions by inhibiting the interaction between the fungal transcription factor Pdr1 and the KIX domain of the Mediator coactivator complex.[6][7][8][9] This interaction is crucial for the upregulation of genes that encode for drug efflux pumps, a primary mechanism by which fungal cells expel antifungal agents like posaconazole, thereby reducing their intracellular concentration and efficacy. By blocking this interaction, this compound effectively re-sensitizes drug-resistant fungal strains to azole antifungals.[6][7][8][9]
The proposed synergistic relationship is visualized in the signaling pathway below:
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. ovid.com [ovid.com]
- 4. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 6. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting fungal multidrug resistance by disrupting an activator–Mediator interaction [ideas.repec.org]
Navigating Resistance: A Comparative Guide to iKIX1 Therapy for Multidrug-Resistant Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, presents a formidable challenge in clinical settings. The development of novel therapeutic strategies is paramount to overcoming resistance to conventional antifungal agents, primarily azoles. This guide provides a comprehensive comparison of iKIX1 therapy, a novel approach to resensitize azole-resistant C. glabrata, with alternative treatment options. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms and workflows.
This compound Therapy: A Novel Approach to Combat Azole Resistance
This compound is a small molecule inhibitor designed to counteract a key mechanism of azole resistance in C. glabrata. Resistance in this pathogen is frequently driven by gain-of-function mutations in the transcription factor Pdr1. These mutations lead to the constitutive overexpression of genes encoding ATP-binding cassette (ABC) transporters, such as Candida glabrata drug resistance protein 1 (CgCDR1), which actively efflux azole drugs from the cell, rendering them ineffective.[1][2]
This compound functions by disrupting the interaction between the activation domain of Pdr1 and the KIX (kinase-inducible domain interacting) domain of the Mediator complex subunit Gal11A/Med15.[1][3] This interaction is crucial for the transcriptional activation of Pdr1 target genes, including CgCDR1. By inhibiting this protein-protein interaction, this compound effectively blocks the upregulation of efflux pumps, thereby restoring the intracellular concentration of azoles and re-sensitizing the fungus to their action.[1][4]
Currently, there are no published studies on the development of resistance to this compound therapy itself. The existing research focuses on its role as a co-therapeutic agent to overcome resistance to other antifungal drugs.
Performance Comparison: this compound Co-Therapy vs. Alternative Antifungals
The following tables summarize the in vitro and in vivo performance of this compound in combination with azoles compared to alternative antifungal agents, specifically echinocandins, which are a first-line treatment for suspected C. glabrata infections.[5][6]
Table 1: In Vitro Efficacy against Azole-Resistant Candida glabrata
| Therapy | Mechanism of Action | Target Organism/Strain | Efficacy Metric | Result | Citation |
| This compound | Inhibits Pdr1-Mediator interaction | C. glabrata with Pdr1 gain-of-function mutations | IC50 (Fluorescence Polarization Assay) | 190.2 µM ± 4.1 µM | [4] |
| C. glabrata (Pdr1L280F) | CgCDR1 Expression (with Ketoconazole) | Concentration-dependent reduction | [4] | ||
| Anidulafungin | Inhibition of 1,3-β-D-glucan synthase | Echinocandin-resistant C. glabrata | MIC50 | >8 µg/mL | [7] |
| Caspofungin | Inhibition of 1,3-β-D-glucan synthase | C. glabrata clinical isolates | Geometric Mean MIC | 0.17 µg/mL | [8] |
| Echinocandin-resistant C. glabrata | MIC50 | >8 µg/mL | [7] | ||
| Micafungin | Inhibition of 1,3-β-D-glucan synthase | Echinocandin-resistant C. glabrata | MIC50 | >8 µg/mL | [7] |
Table 2: In Vivo Efficacy in Murine Models of Disseminated Candidiasis
| Therapy | Animal Model | C. glabrata Strain | Treatment Regimen | Efficacy Metric | Result | Citation |
| This compound + Fluconazole | Mouse | Azole-resistant (Pdr1L280F) | 100 mg/kg this compound + 100 mg/kg Fluconazole | Fungal Burden (Kidney & Spleen) | ~10-fold reduction vs. control | [4] |
| This compound + Fluconazole | Mouse | Wild-type Pdr1 | 100 mg/kg this compound + 25 mg/kg Fluconazole | Fungal Burden (Kidney & Spleen) | ~10-fold reduction vs. control | [4] |
| Fluconazole alone | Mouse | Azole-resistant (Pdr1L280F) | 100 mg/kg Fluconazole | Fungal Burden (Kidney & Spleen) | No significant reduction | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound in overcoming azole resistance.
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and should be optimized for specific laboratory conditions.
Checkerboard Broth Microdilution Assay for Synergy Testing
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of combining this compound with an azole antifungal.
-
Materials: 96-well microtiter plates, C. glabrata isolates, RPMI-1640 medium, this compound, azole antifungal (e.g., fluconazole), spectrophotometer.
-
Protocol:
-
Prepare serial twofold dilutions of this compound and the azole antifungal in RPMI-1640 medium in a 96-well plate. The concentrations should span the expected minimum inhibitory concentrations (MICs).
-
Create a checkerboard pattern by adding the diluted this compound along the ordinate and the azole along the abscissa.
-
Prepare a standardized inoculum of C. glabrata (e.g., 0.5–2.5 x 103 cells/mL).
-
Inoculate each well of the microtiter plate with the fungal suspension. Include drug-free and fungus-free controls.
-
Incubate the plates at 35°C for 24–48 hours.
-
Determine the MIC for each drug alone and in combination by visually inspecting for turbidity or by measuring absorbance at 490 nm.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction. FICI ≤ 0.5 indicates synergy.
-
Quantitative Real-Time PCR (qRT-PCR) for CgCDR1 Expression
This method quantifies the effect of this compound on the expression of the CgCDR1 efflux pump gene.
-
Materials: Azole-resistant C. glabrata, this compound, ketoconazole, RNA extraction kit, cDNA synthesis kit, qPCR instrument and reagents (e.g., SYBR Green), primers for CgCDR1 and a reference gene (e.g., ACT1).
-
Protocol:
-
Culture azole-resistant C. glabrata to mid-log phase.
-
Pre-incubate the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Induce CgCDR1 expression by adding ketoconazole to the cultures.
-
Harvest cells at various time points post-induction (e.g., 0, 30, 60, 120 minutes).
-
Extract total RNA from the harvested cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for CgCDR1 and the reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CgCDR1 expression, normalized to the reference gene and the untreated control.
-
Galleria mellonella In Vivo Infection Model
This invertebrate model provides a rapid and ethical screening platform for the in vivo efficacy of antifungal therapies.
-
Materials: G. mellonella larvae, C. glabrata inoculum, this compound, fluconazole, Hamilton syringe.
-
Protocol:
-
Culture and prepare a standardized inoculum of C. glabrata in phosphate-buffered saline (PBS).
-
Inject a lethal dose of the fungal inoculum into the last left proleg of each larva.
-
At a specified time post-infection (e.g., 2 hours), administer the treatment (this compound, fluconazole, or combination) via injection into a different proleg. Include control groups receiving PBS or drug vehicle.
-
Incubate the larvae at 37°C in the dark.
-
Monitor larval survival daily for a defined period (e.g., 7 days). Larvae are considered dead if they are non-responsive to touch.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test.
-
Conclusion and Future Directions
This compound represents a promising strategy for overcoming azole resistance in C. glabrata by targeting a key transcriptional regulatory pathway. The data presented here demonstrate its potential as a co-therapeutic agent to restore the efficacy of azoles. However, the lack of studies on resistance to this compound itself warrants further investigation. Future research should focus on identifying potential resistance mechanisms to this compound, exploring its efficacy against a broader range of MDR fungal pathogens, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical development. In cases where this compound co-therapy may be ineffective or contraindicated, echinocandins remain a viable, albeit increasingly challenged, alternative. The continued exploration of novel antifungal agents and combination therapies is essential in the ongoing battle against multidrug-resistant fungal infections.
References
- 1. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATP Binding Cassette Transporter Gene CgCDR1 from Candida glabrata Is Involved in the Resistance of Clinical Isolates to Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Laboratory Development of Echinocandin Resistance in Candida glabrata: Molecular Characterization [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activities of Six Antifungal Drugs Against Candida glabrata Isolates: An Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
iKIX1: A Novel Strategy to Counter Azole Resistance in Candida glabrata by Targeting the Pdr1 Transcription Factor
A Comparative Analysis of iKIX1's Efficacy in Wild-Type vs. Pdr1-Deficient C. glabrata Strains
For researchers and drug development professionals engaged in the battle against antifungal resistance, the emergence of multi-drug resistant Candida glabrata strains presents a significant clinical challenge. Resistance is often driven by the overexpression of drug efflux pumps, a process primarily regulated by the transcription factor Pdr1. A novel small molecule inhibitor, this compound, has been identified that effectively re-sensitizes azole-resistant C. glabrata to antifungal agents. This guide provides a comparative analysis of this compound's effect on wild-type C. glabrata and on mutant strains lacking the PDR1 gene (pdr1Δ), supported by experimental data.
This compound's mechanism of action is to disrupt the interaction between the activation domain of the Pdr1 transcription factor and the KIX domain of the Gal11A/Med15 Mediator complex subunit[1][2]. This interaction is crucial for the recruitment of the RNA polymerase II machinery and the subsequent upregulation of Pdr1 target genes, including those encoding the major drug efflux pumps CgCDR1, CgCDR2, and CgYOR1[1]. By blocking this protein-protein interaction, this compound prevents the transcriptional activation of these pumps, thereby restoring the intracellular concentration of azole antifungals and their efficacy[1].
Performance Comparison: this compound in Wild-Type vs. pdr1Δ Strains
The efficacy of this compound is intrinsically linked to the presence and activity of the Pdr1 transcription factor. In wild-type strains, this compound demonstrates a significant synergistic or additive effect when combined with azole antifungals. However, in a pdr1Δ mutant, where the molecular target of this compound is absent, the compound is expected to have a negligible effect on azole susceptibility. The baseline hypersensitivity to azoles in the pdr1Δ strain underscores the central role of Pdr1 in intrinsic and acquired azole resistance[3].
Table 1: Antifungal Susceptibility (MIC)
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of fluconazole against C. glabrata strains, illustrating the effect of this compound. The data for the pdr1Δ strain highlights its inherent hypersensitivity to fluconazole, representing a state of complete Pdr1 pathway inhibition.
| Strain | Treatment | Fluconazole MIC (µg/mL) | Key Observation |
| Wild-Type | Fluconazole alone | 16[3] | Baseline intrinsic azole susceptibility. |
| Fluconazole + this compound | Decreased (Synergistic/Additive Effect)[1] | This compound restores azole sensitivity by inhibiting Pdr1-mediated efflux. | |
| pdr1Δ Mutant | Fluconazole alone | 2[3] | Genetic deletion of PDR1 leads to azole hypersensitivity. |
| Fluconazole + this compound | ~2 (Expected) | This compound is not expected to further increase sensitivity as its target is absent. |
Table 2: Pdr1-Dependent Gene Expression
This compound's primary molecular effect is the dose-dependent inhibition of Pdr1-target gene transcription upon induction by an azole agent like ketoconazole.
| Strain | Treatment | Relative CgCDR1 mRNA Level | Key Observation |
| Wild-Type | Ketoconazole alone | Strongly Upregulated[1] | Azoles induce Pdr1-dependent expression of efflux pumps. |
| Ketoconazole + this compound | Upregulation Inhibited[1] | This compound blocks the transcriptional response to azole stress. | |
| pdr1Δ Mutant | Ketoconazole alone | No Upregulation[3] | Expression of CgCDR1 is dependent on the presence of Pdr1. |
Table 3: Drug Efflux Activity
The functional consequence of inhibiting CgCDR1 expression is a reduction in the cell's ability to pump out substrates like the fluorescent dye rhodamine 6G.
| Strain | Treatment | Rhodamine 6G Efflux | Key Observation |
| Wild-Type | Vehicle Control | High | Basal and induced Pdr1 activity drives efflux. |
| This compound | Inhibited[1] | This compound functionally impairs the Pdr1-mediated drug efflux system. | |
| pdr1Δ Mutant | Vehicle Control | Low | Genetic absence of Pdr1 results in minimal efflux activity. |
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pdr1 regulates multidrug resistance in Candida glabrata: gene disruption and genome-wide expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of iKIX1: A Procedural Guide for Laboratory Personnel
Disclaimer: As of the latest update, specific disposal guidelines for iKIX1 have not been issued by regulatory bodies. The following procedures are based on general best practices for the disposal of potentially hazardous research chemicals and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols. Always consult your institution's EHS department for final guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent antifungal agent used in research. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
I. Quantitative Data Summary
For safe handling and storage prior to disposal, please refer to the following quantitative data for this compound.
| Parameter | Value | Source |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 1 year at -80°C | [1] |
| Stock Solution Stability | 6 months at -80°C; 1 month at -20°C | [2] |
| Solubility in DMSO | 61 mg/mL | [1] |
| Solubility in Ethanol | 1 mg/mL | [1] |
| Water Solubility | Insoluble | [1] |
II. Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state and contamination with other materials. All waste must be collected in properly labeled, sealed, and leak-proof containers.
A. Solid Waste Disposal
This category includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated lab supplies (e.g., pipette tips, weighing paper).
-
Collection:
-
Place all non-sharp, this compound-contaminated solid waste into a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is kept closed when not in use.
-
-
Labeling:
-
Label the container with a hazardous waste tag detailing the contents, including "this compound" and any other chemical contaminants.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department.
-
B. Liquid Waste Disposal
Liquid waste containing this compound must be segregated based on the solvent.
-
Organic Liquid Waste (e.g., this compound in DMSO):
-
Collection: Collect all organic liquid waste containing this compound in a designated, leak-proof, and chemically resistant container (e.g., a glass or polyethylene bottle).
-
Segregation: Do not mix with aqueous or other incompatible waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent (e.g., "DMSO"), and an approximate concentration.
-
Storage: Store in a secondary containment tray in a well-ventilated area, away from heat and ignition sources.
-
Disposal: Contact your institution's EHS for collection and disposal.
-
-
Aqueous Liquid Waste (e.g., cell culture media containing this compound):
-
Decontamination (if biologically contaminated): If the aqueous waste contains biohazardous materials (e.g., cells, microorganisms), it must first be decontaminated. A common method is treatment with a 10% final concentration of bleach, allowing for a contact time of at least 30 minutes.
-
Collection: Following decontamination, collect the treated aqueous waste in a designated hazardous waste container.
-
pH Neutralization: Ensure the pH of the collected waste is neutral (between 6 and 8) before final disposal.
-
Labeling: Label the container with "Hazardous Waste," "this compound (decontaminated)," and a list of any other chemical constituents.
-
Disposal: Arrange for pickup through your institution's EHS department. Do not pour aqueous waste containing this compound down the drain.
-
C. Contaminated Sharps Disposal
This includes needles, syringes, or any other sharp objects contaminated with this compound.
-
Collection: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled with "Hazardous Waste," "Sharps," and "this compound."
-
Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS department.
III. Mandatory Visualizations
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling iKIX1
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with iKIX1. The following procedures are designed to ensure safe handling, application, and disposal of this antifungal agent in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a chemical compound used in research necessitates adherence to standard laboratory safety protocols. The following personal protective equipment should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[1][2]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization of this compound powder, a mask or respirator should be used.[1]
General Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as identified in research literature.
| Parameter | Value | Description |
| IC50 | 190.2 µM | The half maximal inhibitory concentration of this compound in competing out CgPdr1 AD30.[3][4][5] |
| Ki | 18 µM | The apparent inhibition constant for this compound.[3][5] |
| Kd | 319.7 nM ± 9.5 nM | The dissociation constant for the interaction of CgGal11A KIX domain with CgPdr1 AD30.[4][5] |
| Solubility in DMSO | 61 mg/mL (201.2 mM) | The solubility of this compound in fresh Dimethyl Sulfoxide.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired concentration of the this compound stock solution.
-
Calculate the required mass of this compound and volume of DMSO.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[3]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.[3]
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, to prevent degradation.
In Vitro Assay for Azole Resensitization
This protocol provides a general workflow for testing the ability of this compound to resensitize drug-resistant Candida glabrata to azole antifungals.
Materials:
-
Drug-resistant Candida glabrata strain
-
Appropriate yeast growth medium (e.g., YPD)
-
This compound stock solution
-
Azole antifungal agent (e.g., ketoconazole)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a suspension of drug-resistant C. glabrata in the growth medium.
-
In a 96-well plate, create a dose-response matrix by serially diluting the this compound stock solution and the azole antifungal.
-
Include appropriate controls: cells with no treatment, cells with this compound only, and cells with the azole only.
-
Add the C. glabrata suspension to each well of the 96-well plate.
-
Incubate the plate at the optimal growth temperature for C. glabrata.
-
After a suitable incubation period, measure the optical density (OD) of each well using a microplate reader to determine cell growth.
-
Analyze the data to determine the effect of this compound on the minimum inhibitory concentration (MIC) of the azole antifungal.
Visualizations
Mechanism of Action of this compound
References
- 1. 感染から身を守る個人用防護具(PPE)の適切な使い分け | メディアスホールディングス株式会社 [medius.co.jp]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
